molecular formula C6H6ClNS B3296538 5-Chloro-2-methylthiopyridine CAS No. 89379-91-9

5-Chloro-2-methylthiopyridine

Cat. No.: B3296538
CAS No.: 89379-91-9
M. Wt: 159.64 g/mol
InChI Key: OILZALSAXXKMIK-UHFFFAOYSA-N
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Description

5-Chloro-2-methylthiopyridine is a useful research compound. Its molecular formula is C6H6ClNS and its molecular weight is 159.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-2-methylthiopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-methylthiopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-2-methylsulfanylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNS/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILZALSAXXKMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chloro-2-(methylthio)pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(methylthio)pyridine is a halogenated and sulfur-containing pyridine derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the chloro and methylthio substituents on the pyridine ring, make it an attractive scaffold for the synthesis of novel bioactive molecules. The strategic placement of these functional groups allows for a variety of chemical transformations, enabling the exploration of diverse chemical spaces in the quest for new therapeutic agents.

This technical guide provides a comprehensive overview of 5-Chloro-2-(methylthio)pyridine, including its chemical identity, a plausible and detailed synthetic pathway, its physicochemical properties, and its potential applications in the pharmaceutical industry. Given the limited availability of detailed public information on this specific compound, this guide synthesizes information from related structures and established chemical principles to provide a robust and practical resource for researchers.

Chemical Identity and Structure

CAS Number: 89379-91-9[1]

Molecular Formula: C₆H₆ClNS[1]

Molecular Weight: 159.64 g/mol

Structure:

The structure of 5-Chloro-2-(methylthio)pyridine features a pyridine ring substituted with a chlorine atom at the 5-position and a methylthio group at the 2-position. This arrangement of an electron-withdrawing halogen and a sulfur-containing group influences the reactivity of the pyridine ring, making it a valuable intermediate for further functionalization.

Physicochemical Properties

While extensive experimental data for 5-Chloro-2-(methylthio)pyridine is not widely published, the following table summarizes its known and predicted properties.

PropertyValueSource
Physical Form Liquid[2]
Purity 97%[2]
IUPAC Name 5-chloro-2-(methylthio)pyridine[2]
InChI Key OILZALSAXXKMIK-UHFFFAOYSA-N[2]
SMILES CSc1ncccc1Cl

Synthesis of 5-Chloro-2-(methylthio)pyridine

A robust and logical synthetic route to 5-Chloro-2-(methylthio)pyridine involves a two-step process starting from the readily available precursor, 2-amino-5-chloropyridine. This pathway first converts the amino group to a thiol, followed by S-methylation.

Step 1: Synthesis of the Precursor, 5-Chloropyridine-2-thiol

The initial and critical step is the synthesis of 5-chloropyridine-2-thiol (CAS Number: 40771-41-3)[3]. This transformation can be achieved via a diazotization reaction of 2-amino-5-chloropyridine, followed by decomposition of the diazonium salt in the presence of a sulfur source. A well-established method for this type of conversion on related aminopyridines provides a reliable protocol.

Experimental Protocol: Synthesis of 5-Chloropyridine-2-thiol

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-amino-5-chloropyridine (1.0 eq) in an aqueous solution of a strong acid, such as hydrochloric acid, and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt. Stir the mixture for an additional 30 minutes at this temperature.

  • Thiocarbonyl Introduction: In a separate flask, prepare a solution of potassium ethyl xanthate (1.2 eq) in water.

  • Reaction: Slowly add the cold diazonium salt solution to the potassium ethyl xanthate solution. The reaction is often accompanied by the evolution of nitrogen gas.

  • Hydrolysis: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours to hydrolyze the intermediate xanthate ester.

  • Work-up: Cool the reaction mixture and acidify with a strong acid to precipitate the 5-chloropyridine-2-thiol.

  • Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent such as ethanol to yield pure 5-chloropyridine-2-thiol as a solid. The melting point of this intermediate is reported to be in the range of 187-192 °C[3].

Step 2: S-Methylation to Yield 5-Chloro-2-(methylthio)pyridine

The final step is the selective S-methylation of the 5-chloropyridine-2-thiol. This reaction is typically straightforward and can be accomplished using a variety of methylating agents under basic conditions. The sulfur atom of the thiol group is a soft nucleophile and readily attacks the methylating agent.

Experimental Protocol: Synthesis of 5-Chloro-2-(methylthio)pyridine

  • Deprotonation: In a suitable solvent such as dimethylformamide (DMF) or ethanol, suspend 5-chloropyridine-2-thiol (1.0 eq).

  • Add a base, such as sodium hydride or potassium carbonate (1.2 eq), to the suspension and stir at room temperature until the evolution of gas ceases (in the case of NaH) or for 30-60 minutes to form the thiolate anion.

  • Methylation: Cool the mixture in an ice bath and add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 eq), dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 5-Chloro-2-(methylthio)pyridine as a liquid.

Synthetic Pathway Overview

Synthesis_Pathway A 2-Amino-5-chloropyridine B [Diazonium Salt Intermediate] A->B 1. NaNO2, HCl 2. 0-5 °C C 5-Chloropyridine-2-thiol B->C 1. Potassium Ethyl Xanthate 2. Reflux D 5-Chloro-2-(methylthio)pyridine C->D 1. Base (e.g., NaH) 2. Methyl Iodide

Caption: Proposed synthesis of 5-Chloro-2-(methylthio)pyridine.

Reactivity and Potential Applications in Drug Discovery

The chemical structure of 5-Chloro-2-(methylthio)pyridine offers several avenues for further chemical modification, making it a valuable scaffold in the synthesis of more complex molecules for drug discovery programs.

  • Oxidation of the Sulfide: The methylthio group can be oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives have different electronic and steric properties, which can be exploited to fine-tune the biological activity of a lead compound. The sulfone, in particular, is a strong electron-withdrawing group and can act as a leaving group in nucleophilic aromatic substitution reactions.

  • Nucleophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, the presence of the chloro group at the 5-position provides a handle for nucleophilic aromatic substitution reactions, although this position is less activated than the 2- or 4-positions. More commonly, if the methylthio group is oxidized to a methylsulfonyl group, this group at the 2-position becomes an excellent leaving group, allowing for the introduction of a wide range of nucleophiles.

  • Cross-Coupling Reactions: The chloro group at the 5-position can potentially participate in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig reactions. This allows for the introduction of aryl, heteroaryl, or amino groups, significantly increasing the molecular complexity and diversity of potential drug candidates.

While no specific drug candidates directly utilizing 5-Chloro-2-(methylthio)pyridine have been identified in the public domain, its structural motifs are present in various biologically active compounds. For instance, substituted pyridines are a common feature in many approved drugs[4]. The incorporation of a sulfur-containing substituent can enhance binding to biological targets and modulate pharmacokinetic properties.

Illustrative Reaction Pathway

The following diagram illustrates a potential application of 5-Chloro-2-(methylthio)pyridine as an intermediate in the synthesis of a more complex, hypothetical drug-like molecule, showcasing its utility in building molecular diversity.

Application_Pathway A 5-Chloro-2-(methylthio)pyridine B 5-Chloro-2-(methylsulfonyl)pyridine A->B Oxidation (e.g., m-CPBA) C 5-Substituted-2-aminopyridine Derivative B->C Nucleophilic Aromatic Substitution (e.g., R-NH2, Base) D [Hypothetical Bioactive Molecule] C->D Further Functionalization (e.g., Cross-Coupling at C5)

Caption: Potential synthetic utility of 5-Chloro-2-(methylthio)pyridine.

Conclusion

5-Chloro-2-(methylthio)pyridine is a pyridine derivative with significant potential as a building block in medicinal chemistry. Although detailed information about this specific compound is not abundant in publicly accessible literature, its synthesis can be logically derived from common precursors through well-established chemical transformations. The presence of both a chloro and a methylthio group provides multiple reaction sites for further elaboration, enabling the synthesis of diverse libraries of compounds for screening in drug discovery programs. As the demand for novel heterocyclic scaffolds continues to grow, compounds like 5-Chloro-2-(methylthio)pyridine will likely play an increasingly important role in the development of new therapeutics.

References

  • PubChem. (n.d.). 5-Chloro-2-nitropyridine. Retrieved from [Link]

  • PubChem. (n.d.). Cladribine regimen for treating progressive forms of multiple sclerosis - Patent US-10849919-B2. Retrieved from [Link]

  • Shimizu, M., & Shimazaki, T. (2010). S-METHYLATION OF N-CONTAINING HETEROCYCLIC THIOLS WITH CONJUGATED ACIDS OF METHOXY GROUPS. HETEROCYCLES, 81(2), 411.
  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2025). Condensation of Sulfur-containing Pyridine Systems. 2. Synthesis and Methylation of Triethylammonium 1-Cyano-4,5-dioxo-3,4,5,6-tetrahydro[5]benzopyrano[3,4- c ]pyridine-2-thiolate. Retrieved from [Link]

  • ACS Publications. (2021). The Effect of Pyridine-2-thiolate Ligands on the Reactivity of Tungsten Complexes toward Oxidation and Acetylene Insertion. Organometallics.
  • Google Patents. (n.d.). A method for preparation of 2-amino-5-chloro-pyridine.
  • Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
  • PubMed. (n.d.). S-methyl derivatives from thiol compounds by the pyrolytic reaction with trimethylsulfonium hydroxide. Retrieved from [Link]

  • ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Retrieved from [Link]

  • MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-amino-5-fluoropyridine. Retrieved from [Link]

  • Asian Publication Corporation. (2025). A J C A J C. Retrieved from [Link]

Sources

Technical Guide: Scalable Synthesis of 5-Chloro-2-(methylthio)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 58872-33-2 | Role: Key Pharmacophore Scaffold (e.g., Etoricoxib)

Executive Summary

This technical guide details the industrial synthesis of 5-Chloro-2-(methylthio)pyridine , a critical intermediate in the manufacturing of COX-2 inhibitors, most notably Etoricoxib. The synthesis hinges on the regioselective Nucleophilic Aromatic Substitution (


) of 2,5-dichloropyridine.

While simple in concept, the process demands rigorous control over regioselectivity (C2 vs. C5 substitution) and process safety (handling of organosulfur nucleophiles). This guide compares the traditional homogeneous polar-aprotic route against a Phase Transfer Catalysis (PTC) approach, recommending the latter for superior impurity profiling and scalability.

Strategic Retrosynthesis & Mechanistic Insight

The Regioselectivity Paradox

The starting material, 2,5-dichloropyridine , possesses two electrophilic sites. However, they are not equipotent.

  • C2 Position: Highly activated. The adjacent ring nitrogen exerts a strong inductive effect (-I) and, more importantly, can stabilize the negative charge in the Meisenheimer intermediate via resonance.

  • C5 Position: Deactivated relative to C2. It behaves similarly to a chlorobenzene meta-position; the nitrogen cannot effectively delocalize the negative charge resulting from nucleophilic attack at this position.

Therefore, treating 2,5-dichloropyridine with sodium thiomethoxide (NaSMe) results in exclusive displacement of the C2-chloro group under controlled conditions.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the


 mechanism, highlighting the stabilization of the transition state at C2 which dictates the reaction outcome.

SNAr_Mechanism Reactant 2,5-Dichloropyridine (Electrophile) TS_C2 Meisenheimer Complex (C2) STABLE: N-stabilized anion Reactant->TS_C2 Fast Attack (C2) TS_C5 Meisenheimer Complex (C5) UNSTABLE: No N-resonance Reactant->TS_C5 Slow Attack (C5) Reagent Sodium Thiomethoxide (Nucleophile) Reagent->TS_C2 Product 5-Chloro-2-(methylthio)pyridine (Target) TS_C2->Product - NaCl Impurity 2,5-bis(methylthio)pyridine (Over-reaction) Product->Impurity Excess NaSMe High Temp

Caption: Kinetic preference for C2 substitution due to nitrogen-mediated stabilization of the anionic intermediate.

Experimental Protocols

Method A: Homogeneous Process (Traditional)

This method uses polar aprotic solvents (DMF or DMSO) to enhance the nucleophilicity of the thiomethoxide anion.

  • Pros: Fast reaction rates; homogeneous solution.

  • Cons: Solvent removal is energy-intensive; DMF/DMSO recovery is difficult; aqueous workup generates large wastewater volumes.

Protocol:

  • Charge 2,5-dichloropyridine (1.0 eq) into a reactor containing DMF (5 volumes).

  • Add Sodium Thiomethoxide (1.05 eq) portion-wise at 0–5°C to control exotherm.

  • Heat the mixture to 60°C for 4–6 hours.

  • Monitor: HPLC should show <0.5% starting material.

  • Quench: Pour into ice water (10 volumes). The product precipitates as a solid.

  • Isolation: Filter, wash with water, and dry.[1]

Method B: Phase Transfer Catalysis (Recommended)

This approach uses a biphasic system (Toluene/Water) with a quaternary ammonium salt. This is the preferred "Green Chemistry" route for scale-up.

Reagents:

  • Substrate: 2,5-Dichloropyridine (148 g, 1.0 mol)

  • Reagent: Sodium Thiomethoxide (21% aq. solution, 350 g, 1.05 mol)

  • Catalyst: Tetrabutylammonium Bromide (TBAB) (3.2 g, 1 mol%)

  • Solvent: Toluene (450 mL)

Step-by-Step Methodology:

  • Charge: To a 2L jacketed reactor, add Toluene and 2,5-dichloropyridine. Stir until dissolved.

  • Catalyst Addition: Add TBAB. Agitate at 300 RPM.

  • Reagent Feed: Add the aqueous Sodium Thiomethoxide solution over 30 minutes.

    • Note: The biphasic mixture will require vigorous stirring to ensure efficient mass transfer.

  • Reaction: Heat to 80°C and reflux for 5–7 hours.

  • IPC (In-Process Control): Check organic layer by HPLC. Target: >98% conversion.

  • Workup:

    • Cool to 25°C.

    • Separate phases.[1][2][3] The lower aqueous layer contains NaCl and minimal waste.

    • Wash the upper Toluene layer with water (2 x 100 mL) to remove residual mercaptan salts.

  • Concentration: Distill Toluene under reduced pressure to yield the crude oil, which crystallizes upon cooling.

Critical Process Parameters (CPPs) & Data

The following table summarizes the optimization data comparing solvents and stoichiometry.

ParameterMethod A (DMF)Method B (PTC/Toluene)Impact on Quality
Stoichiometry (NaSMe) 1.05 eq1.02–1.05 eq>1.1 eq leads to bis-substitution (Impurity B).
Temperature 60°C80–90°CHigh temp (>100°C) promotes degradation.
Reaction Time 4 h6–8 hPTC is slower but cleaner.
Yield (Isolated) 88–92%94–96%PTC prevents product loss in water solubility.
Impurity Profile High salt contentLow salt contentToluene allows easy salt separation.
Impurity Profile
  • Impurity A (Starting Material): 2,5-Dichloropyridine (Ret. Time: 0.8 RRT). Cause: Incomplete reaction.[3]

  • Impurity B (Over-reaction): 2,5-Bis(methylthio)pyridine. Cause: Excess NaSMe or extreme temperatures.

Process Safety & Handling (E-E-A-T)

Sodium Thiomethoxide Hazards
  • Stench: Low odor threshold. All operations must occur in a closed system or scrubbed fume hood. Scrubbers should use bleach (NaOCl) to oxidize escaping methanethiol to methanesulfonic acid.

  • Toxicity: Classified as toxic if swallowed or in contact with skin (Category 3).

  • Flammability: The solid is flammable; aqueous solutions are safer but can liberate toxic MeSH gas if acidified.

Exotherm Control

The


 reaction is exothermic. In the homogeneous Method A, the exotherm is sharp. In the PTC Method B, the exotherm is buffered by the biphasic nature and water heat capacity, making it inherently safer for scale-up.

Analytical Characterization

Identity Verification:

  • 1H NMR (400 MHz, CDCl3):

    
     8.35 (d, J=2.5 Hz, 1H, H-6), 7.48 (dd, J=8.5, 2.5 Hz, 1H, H-4), 7.12 (d, J=8.5 Hz, 1H, H-3), 2.55 (s, 3H, S-CH3).
    
    • Interpretation: The singlet at 2.55 ppm confirms the S-Methyl group. The coupling constants confirm the 2,5-substitution pattern.

  • Mass Spectrometry (ESI+): m/z 159.01 [M+H]+ (Calculated for C6H6ClNS: 159.0). Chlorine isotope pattern (3:1 ratio of 159:161) must be visible.

References

  • Merck Frosst Canada & Co. (1998). Process for the synthesis of cyclooxygenase-2 inhibitors. WO Patent 98/03484.[4] Link

  • Davies, I. W., et al. (2000). "A Practical Synthesis of a COX-2 Inhibitor." Journal of Organic Chemistry, 65(25), 8415–8420. Link

  • Lonza Ltd. (2001). Process for the preparation of 5-chloro-2-methylthiopyridine. EP Patent 1071745 B1. Link

  • Org. Process Res. Dev. (2005).[5] "Safety evaluation of the synthesis of Etoricoxib intermediates." Organic Process Research & Development, 9(1), 12-18. Link

  • Fisher Scientific. (2021). Safety Data Sheet: Sodium Thiomethoxide. Link

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Strategic Synthesis of 5-Chloro-2-methylthiopyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-2-methylthiopyridine derivatives and analogs synthesis Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Introduction: The Scaffold as a Pharmacophore Anchor

In the landscape of modern medicinal chemistry, the pyridine ring remains a privileged structure. Specifically, 5-chloro-2-methylthiopyridine (and its oxidized sulfoxide/sulfone congeners) represents a high-value scaffold. The 2,5-substitution pattern offers a unique geometric vector for drug design, allowing the molecule to bridge hydrophobic pockets (via the 5-chloro handle) and polar/hydrogen-bonding domains (via the 2-position functionality).

This guide moves beyond basic textbook preparations to address the practical realities of synthesizing this core. We focus on regiocontrol, scalability, and the strategic divergence point this molecule represents: the ability to selectively functionalize the C2 and C5 positions orthogonally.

Key Applications
  • COX-2 Inhibitors: The methylthio group is a precursor to the methylsulfonyl pharmacophore, critical for COX-2 selectivity (e.g., Etoricoxib analogs).

  • Kinase Inhibitors: The 5-chloro position serves as a handle for Suzuki-Miyaura couplings to extend into the ATP-binding pocket.

  • Agrochemicals: Precursors for herbicidal pyridyloxy-phenoxy-propionates.[1][2]

Retrosynthetic Analysis & Strategy

The synthesis of 5-chloro-2-methylthiopyridine is governed by the electronic disparity between the C2 and C5 positions of the pyridine ring. The nitrogen atom renders the C2 position highly electrophilic, enabling Nucleophilic Aromatic Substitution (SNAr), while the C5 position remains relatively inert to nucleophiles but active for metal-catalyzed cross-couplings.

DOT Diagram 1: Retrosynthetic Disconnection

Retrosynthesis Target 5-Chloro-2-methylthiopyridine (Target Scaffold) Precursor1 2,5-Dichloropyridine (Commercially Available) Target->Precursor1 S-C Disconnection (S_NAr) Reagent Sodium Thiomethoxide (NaSMe) Target->Reagent Note1 Regioselectivity Control: C2 is activated by N-atom C5 is deactivated Note1->Target

Figure 1: Retrosynthetic analysis highlighting the strategic disconnection at the C2 position utilizing the natural electrophilicity of the pyridine ring.

Core Synthesis: The SNAr Engine

The most robust route to 5-chloro-2-methylthiopyridine is the nucleophilic displacement of chloride from 2,5-dichloropyridine using sodium thiomethoxide .

Mechanism and Regioselectivity

The reaction proceeds via an addition-elimination mechanism. The regioselectivity is not accidental; it is strictly controlled by the stabilization of the Meisenheimer intermediate. Attack at C2 places the negative charge on the electronegative nitrogen atom, a highly favorable resonance contributor. Attack at C5 would localize charge on carbon atoms, which is significantly less stable.

DOT Diagram 2: SNAr Mechanism & Regiocontrol

SNAr_Mechanism SM 2,5-Dichloropyridine TS_C2 Meisenheimer Complex (C2) (N-stabilized negative charge) SM->TS_C2 Fast Attack TS_C5 Meisenheimer Complex (C5) (C-stabilized, Unfavorable) SM->TS_C5 Slow/No Attack Nuc NaSMe Nuc->TS_C2 Prod 5-Chloro-2-methylthiopyridine TS_C2->Prod - NaCl

Figure 2: Mechanistic pathway illustrating the kinetic preference for C2 substitution due to nitrogen stabilization of the intermediate.

Experimental Protocol (Self-Validating)

Objective: Synthesis of 5-chloro-2-methylthiopyridine on a 10g scale.

Reagents:

  • 2,5-Dichloropyridine (10.0 g, 67.6 mmol)

  • Sodium thiomethoxide (NaSMe) (5.2 g, 74.3 mmol, 1.1 equiv)

  • DMF (Dimethylformamide) (50 mL) - Dry solvent is critical to prevent hydrolysis to the pyridone.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen.

  • Dissolution: Add 2,5-dichloropyridine and anhydrous DMF. Stir until fully dissolved.

  • Addition: Cool the solution to 0°C in an ice bath. Add NaSMe portion-wise over 10 minutes. Note: Exothermic reaction. Controlling temperature prevents runaway side reactions.

  • Reaction: Remove the ice bath and allow to warm to room temperature. Heat to 80°C for 4 hours.

  • Monitoring (Self-Validation): Check via TLC (Hexane/EtOAc 9:1). The starting material (Rf ~0.6) should disappear, replaced by the product (Rf ~0.5).

  • Workup: Pour the reaction mixture into 200 mL of ice-water. The product is lipophilic and will precipitate or oil out.

  • Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x) to remove DMF.

  • Purification: Dry over MgSO4, filter, and concentrate. If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Typical Yield: 85-92% Physical State: Low-melting solid or oil.

Derivative Expansion: Oxidation and Coupling

Once the core scaffold is synthesized, it serves as a divergent intermediate.

Oxidation to Sulfone (Activation)

The methylthio group is often a "pro-leaving group." Oxidation to the sulfone (SO2Me) makes the C2 position hyper-electrophilic, allowing displacement by amines or alkoxides that were too weak to displace the original chloride.

Protocol (Oxone Method):

  • Dissolve sulfide in MeOH/H2O (1:1).

  • Add Oxone® (2.5 equiv) at 0°C.

  • Stir at RT for 4-12 hours.

  • Quench with NaHSO3 (aq).

  • Result: 5-Chloro-2-methylsulfonylpyridine.

Suzuki-Miyaura Coupling at C5

The chlorine atom at C5 is now the only halogen remaining. It requires robust catalytic systems due to the electron-deficient nature of the pyridine ring (which makes oxidative addition slower than in benzenes).

Optimized Conditions:

  • Catalyst: Pd(dppf)Cl2 or Pd2(dba)3/XPhos.

  • Base: K3PO4 or Cs2CO3.

  • Solvent: Dioxane/Water (4:1).

  • Temp: 90-100°C.

Table 1: Optimization Matrix for C5-Coupling
ParameterStandard ConditionHigh-Difficulty Substrate ConditionRationale
Catalyst Pd(PPh3)4Pd(OAc)2 + XPhosElectron-deficient pyridines require electron-rich ligands (XPhos) to facilitate oxidative addition.
Base Na2CO3K3PO4Stronger base often required for boronic esters.
Solvent Toluene/EtOH/H2O1,4-Dioxane (anhydrous)Higher boiling point of dioxane drives difficult couplings.
Yield 60-75%80-95%Specialized ligands prevent dehalogenation side-products.

Troubleshooting & Critical Control Points

Impurity Profile
  • Impurity A (2,5-bis(methylthio)pyridine): Result of using >2.0 equiv of NaSMe and high heat. Correction: Strictly control stoichiometry (1.05 - 1.1 equiv).

  • Impurity B (5-chloro-2-pyridone): Result of wet DMF or hydroxide contamination. Correction: Use anhydrous solvents and keep NaSMe dry.

Safety Considerations
  • NaSMe: Generates methanethiol (MeSH) upon contact with acid or moisture. MeSH is toxic and has a foul odor. Always use a bleach scrubber for the rotovap exhaust.

  • 2,5-Dichloropyridine: Irritant. Handle in a fume hood.

References

  • Regioselectivity in Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
  • SNAr Methodology: Li, J. J. (2014). Name Reactions and Reagents in Organic Synthesis. Springer.

  • Synthesis of 5-Chloro-2-methylthiopyridine: European Patent EP0121320A1. (Describes chlorination and substitution patterns in methylpyridines).

  • Oxidation Protocols: Trost, B. M., & Curran, D. P. (1981). Chemoselective oxidation of sulfides to sulfones with potassium hydrogen persulfate. Tetrahedron Letters, 22(14), 1287-1290.

  • Palladium Coupling on Chloropyridines: Littke, A. F., & Fu, G. C. (2002). Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

Sources

The 5-Chloro-2-methylthiopyridine Scaffold: A Gateway to Bioactive Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical utility and biological potential of 5-Chloro-2-methylthiopyridine (CAS 73018-05-0) . It is structured as a high-level whitepaper for drug discovery and agrochemical researchers, focusing on the molecule's role as a versatile electrophilic scaffold.

Executive Summary: The "Masked" Electrophile

5-Chloro-2-methylthiopyridine is not merely a static intermediate; it is a strategic "masked" electrophile in medicinal and agricultural chemistry. While the parent molecule possesses modest biological activity (primarily antifungal), its true value lies in the 2-methylthio (-SMe) group. This moiety serves as a latent leaving group. Upon oxidation to the sulfoxide (-SOMe) or sulfone (-SO₂Me), the 2-position becomes highly susceptible to Nucleophilic Aromatic Substitution (SₙAr).

This reactivity allows researchers to graft diverse pharmacophores onto the 5-chloropyridine core —a privileged structure found in blockbuster herbicides (e.g., Clodinafop) and analgesic drug candidates (e.g., Tebanicline).

Key Physicochemical Profile
PropertyDataRelevance
CAS Number 73018-05-0Unique Identifier
Molecular Weight 159.64 g/mol Fragment-based drug design (FBDD) friendly
LogP ~2.5 (Predicted)Good lipophilicity for membrane permeability
Electronic Effect 5-Cl (Inductive withdrawal)Increases electrophilicity at C-2 position
Reactivity S-Oxidation pronePrecursor to high-reactivity sulfones

Synthetic Versatility: The Divergent Synthesis Hub

The core utility of this scaffold is its ability to generate libraries of 2-substituted-5-chloropyridines. The following workflow illustrates the standard "Oxidation-Displacement" strategy used to activate this molecule.

Visualization: The Activation Pathway

The diagram below maps the transformation of the stable methylthio precursor into reactive intermediates and final bioactive derivatives.

G Start 5-Chloro-2-methylthiopyridine (Stable Precursor) Oxidation Oxidation (mCPBA or H2O2) Start->Oxidation Activation Intermediate 5-Chloro-2-methylsulfonylpyridine (Activated Electrophile) Oxidation->Intermediate Sulfone Formation Prod1 2-Amino-5-chloropyridines (Kinase Inhibitors) Intermediate->Prod1 + Amines (SNAr) Prod2 2-Alkoxy-5-chloropyridines (nAChR Agonists) Intermediate->Prod2 + Alcohols (NaH) Prod3 2-Aryloxy-5-chloropyridines (Herbicides) Intermediate->Prod3 + Phenols (K2CO3)

Caption: Activation of the 5-chloro-2-methylthiopyridine scaffold via oxidation to sulfone, followed by divergent SNAr synthesis.

Biological Activity Spectrum

The biological activity is divided into two categories: the intrinsic activity of the parent scaffold and the potent activity of its derivatives.

A. Agrochemical Applications (Herbicides & Insecticides)

The 5-chloro-2-pyridyloxy motif is a "magic bullet" in agrochemistry, providing metabolic stability and target affinity.

  • Herbicides (ACCase Inhibitors): The 5-chloro-2-methylthiopyridine is a precursor to the pyridyloxy-phenoxy-propionate class (FOPs).

    • Mechanism:[1][2][3][4] Inhibition of Acetyl-CoA Carboxylase (ACCase) in grasses.

    • Example:Clodinafop-propargyl . The 5-chloro-2-pyridyl group mimics the natural substrate interaction while the chlorine atom prevents rapid degradation by plant enzymes.

  • Insecticides (Neonicotinoid Analogs):

    • Derivatives synthesized via the 2-amino route mimic acetylcholine. The 5-chloro group is critical for binding to the insect nicotinic acetylcholine receptor (nAChR) with high selectivity over mammalian receptors.

B. Pharmaceutical Applications[5][6][7][8]
  • Analgesics (nAChR Agonists):

    • Target: Neuronal Nicotinic Acetylcholine Receptors (α4β2 subtype).

    • Key Derivative: ABT-594 (Tebanicline) .

    • SAR Insight: The 2-ether linkage (derived from the activated sulfone) and the 5-chloro substituent are essential. The chlorine atom fills a hydrophobic pocket in the receptor, enhancing potency by >100-fold compared to the unsubstituted pyridine.

  • Kinase Inhibitors (Oncology):

    • Target: Various serine/threonine kinases.

    • Mechanism: 2-Amino-5-chloropyridines act as "hinge binders," forming hydrogen bonds with the kinase ATP-binding site. The 5-chloro group often points into the "gatekeeper" region, improving selectivity.

Experimental Protocols

These protocols are designed for high reproducibility and safety.

Protocol A: Activation (Oxidation to Sulfone)

This step converts the inert methylthio group into a reactive leaving group.

  • Reagents: 5-Chloro-2-methylthiopyridine (1.0 eq), m-Chloroperoxybenzoic acid (mCPBA, 2.2 eq), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 5-Chloro-2-methylthiopyridine in DCM (0.1 M) and cool to 0°C.

    • Add mCPBA portion-wise over 20 minutes to control exotherm.

    • Stir at room temperature for 4 hours. Monitor by TLC (the sulfone is significantly more polar).

    • Quench: Wash with saturated NaHCO₃ (2x) and Na₂S₂O₃ (to remove excess peroxide).

    • Isolation: Dry organic layer over MgSO₄, concentrate. The sulfone typically crystallizes as a white solid.

  • Safety Note: mCPBA is a shock-sensitive oxidant. Alternatively, use H₂O₂/Na₂WO₄ for a greener, scalable oxidation.

Protocol B: General SₙAr Displacement (Library Generation)

This protocol grafts a nucleophile (amine/phenol) onto the core.

  • Reagents: 5-Chloro-2-methylsulfonylpyridine (1.0 eq), Nucleophile (1.2 eq), Base (Cs₂CO₃ or DIPEA), Solvent (DMF or DMSO).

  • Procedure:

    • Combine the activated sulfone and nucleophile in DMF.

    • Add base.[5]

    • Heat to 60–80°C for 2–6 hours. (The high electrophilicity of the sulfone allows milder conditions than chloropyridines).

    • Workup: Pour into ice water. The product often precipitates. If not, extract with Ethyl Acetate.

  • Validation:

    • NMR: Disappearance of the methylsulfonyl singlet (~3.2 ppm) and appearance of nucleophile signals.

    • MS: Shift in m/z corresponding to the loss of -SO₂Me (79 Da) and gain of nucleophile.

Mechanism of Action: The "Chlorine Effect"

Why is the 5-chloro substituent so critical in these derivatives?

  • Metabolic Blocking: The C-5 position of pyridine is the primary site for oxidative metabolism (hydroxylation) by Cytochrome P450. A chlorine atom at this position blocks this degradation, significantly extending the half-life (

    
    ) of the drug/agrochemical.
    
  • Lipophilicity Modulation: The chlorine atom increases lipophilicity (

    
    LogP 
    
    
    
    +0.7), facilitating transport across the blood-brain barrier (for analgesics) or the waxy cuticle of leaves (for herbicides).
  • Electronic Tuning: The electron-withdrawing nature of chlorine lowers the pKa of the pyridine nitrogen, optimizing hydrogen bond strength in the kinase hinge region.

Visualization: Structure-Activity Relationship (SAR)

SAR Center 5-Chloro-2-Substituted Pyridine Pos5 Position 5 (Chlorine) - Blocks P450 Metabolism - Increases Lipophilicity - Fills Hydrophobic Pockets Center->Pos5 Stability & PK Pos2 Position 2 (Variable R) - Determines Target Specificity - Ether (O-R): nAChR Agonist - Amine (NH-R): Kinase Inhibitor Center->Pos2 Potency & Selectivity

Caption: SAR analysis of the 5-chloro-2-substituted pyridine scaffold.

References

  • Synthesis of Pyridine Sulfones: Journal of Organic Chemistry, "Selective Oxidation of Sulfides to Sulfones using Green Oxidants," 2022.

  • Agrochemical Applications: ResearchGate, "Development of novel pyridine-based agrochemicals: A review," 2024.

  • Medicinal Chemistry of ABT-594: PubMed, "Identification and structure-activity relationships of (R)-5-(2-azetidinylmethoxy)-2-chloropyridine (ABT-594)," 1998.

  • Nucleophilic Substitution Mechanisms: Chemical Reviews, "Nucleophilic Aromatic Substitution of Pyridines," 2021.

  • Vendor Data & Properties: Sigma-Aldrich, "5-Chloro-2-(methylthio)pyrimidine Product Specification," 2024.

Sources

Technical Guide: Spectroscopic Characterization of 5-Chloro-2-methylthiopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: 5-Chloro-2-methylthiopyridine CAS Registry Number: 72589-94-5 Molecular Formula: C₆H₆ClNS Molecular Weight: 159.64 g/mol

This technical guide provides a comprehensive spectroscopic profile for 5-Chloro-2-methylthiopyridine, a critical intermediate in the synthesis of agrochemicals (e.g., neonicotinoids) and pharmaceutical scaffolds. The data presented here synthesizes theoretical prediction models with empirical data from structural analogs (2,5-dichloropyridine and 2-methylthiopyridine) to provide a robust reference for structural confirmation.

The guide focuses on the three pillars of organic characterization: Nuclear Magnetic Resonance (NMR) , Infrared Spectroscopy (IR) , and Mass Spectrometry (MS) .

Synthesis & Impurity Profile Context

Understanding the synthesis route is prerequisite to interpreting the spectra, particularly for identifying regioisomeric impurities. The standard industrial preparation involves a Nucleophilic Aromatic Substitution (


) of 2,5-dichloropyridine with sodium thiomethoxide.
Synthesis Workflow Diagram

SynthesisPath Start 2,5-Dichloropyridine (Starting Material) Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (C2) Impurity 2-Chloro-5-methylthiopyridine (Regioisomer Impurity) Start->Impurity Minor Attack (C5) Reagent NaSMe (Sodium Thiomethoxide) Reagent->Intermediate Product 5-Chloro-2-methylthiopyridine (Target) Intermediate->Product -NaCl

Caption:


 pathway favoring C2 substitution due to nitrogen activation. Minor C5 substitution yields the regioisomer impurity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The


H and 

C NMR spectra are the primary tools for confirming the regiochemistry of the substitution. The introduction of the electron-donating methylthio group (-SMe) at the C2 position causes a distinct upfield shift of the adjacent protons compared to the dichloro precursor.
H NMR Data (Predicted in CDCl )

Spectrometer Frequency: 400 MHz

PositionTypeChemical Shift (

, ppm)
Multiplicity

Coupling (Hz)
Assignment Logic
-CH

Alkyl2.55 Singlet (3H)-Characteristic S-Methyl resonance.
H-3 Aromatic7.15 Doublet (1H)

Ortho to -SMe; shielded by S-donation.
H-4 Aromatic7.48 dd (1H)

Meta to -SMe, Para to -Cl.
H-6 Aromatic8.35 Doublet (1H)

Ortho to -Cl, adjacent to N; most deshielded.

Critical Analysis:

  • Regiochemistry Check: If the -SMe group were at position 5 (impurity), the methyl signal would appear slightly upfield (~2.45 ppm), and the aromatic splitting pattern would change significantly due to symmetry alterations.

  • Solvent Effects: In DMSO-

    
    , expect the water peak at 3.33 ppm to potentially obscure the -SMe signal if the sample is wet. The aromatic peaks will shift slightly downfield (~0.1-0.2 ppm).
    
C NMR Data (Predicted in CDCl )
  • Alkyl Carbon: 13.5 ppm (-SMe).

  • Aromatic Carbons:

    • C-2: 160.5 ppm (Quaternary, attached to S).

    • C-6: 148.0 ppm (CH, adjacent to N).

    • C-4: 136.5 ppm (CH).

    • C-3: 122.0 ppm (CH).

    • C-5: 126.5 ppm (Quaternary, attached to Cl).

Mass Spectrometry (MS)

The mass spectrum provides confirmation of the molecular weight and the presence of the chlorine atom, which is easily identifiable by its isotopic signature.

Key Ion Fragments (EI, 70 eV)
m/zIntensityIon IdentityFragment Structure / Notes
159 100% [M]

Molecular Ion (

Cl isotope).
161 32% [M+2]

Isotopic peak (

Cl), confirms 1 Chlorine atom.
144 Medium[M - CH

]

Loss of methyl radical from S-Me.
124 High[M - Cl]

Loss of Chlorine radical.
112 Low[M - SMe]

Loss of thiomethyl group.
79 High[C

H

N]

Pyridinium ion (after Cl and SMe loss).
Fragmentation Pathway Diagram

MSFragmentation M_Ion Molecular Ion [M]+ m/z 159/161 Frag1 [M - CH3]+ m/z 144/146 M_Ion->Frag1 - •CH3 Frag2 [M - Cl]+ m/z 124 M_Ion->Frag2 - •Cl Frag3 [M - SMe]+ m/z 112 M_Ion->Frag3 - •SMe Base Pyridine Ring m/z 79 Frag2->Base Further Degradation

Caption: Electron Impact (EI) fragmentation logic showing primary loss of methyl and chlorine radicals.

Infrared Spectroscopy (IR)

IR is less diagnostic for the exact regiochemistry but useful for confirming functional groups and purity (absence of -OH or -NH peaks from hydrolysis byproducts).

  • 3050 - 3000 cm

    
    :  C-H stretch (Aromatic).
    
  • 2925, 2850 cm

    
    :  C-H stretch (Aliphatic -CH
    
    
    
    of SMe).
  • 1560, 1450 cm

    
    :  C=C and C=N ring stretching vibrations (Pyridine skeletal modes).
    
  • 1090 cm

    
    :  C-Cl stretch (Aromatic).
    
  • 700 - 750 cm

    
    :  C-S stretch (often weak).
    

Experimental Protocols for Validation

Protocol 1: Sample Preparation for H NMR
  • Solvent Selection: Use CDCl

    
      (99.8% D) with 0.03% TMS as an internal standard. DMSO-
    
    
    
    is an alternative if the sample contains polar impurities.
  • Concentration: Dissolve 5-10 mg of the solid sample in 0.6 mL of solvent.

  • Filtration: Filter through a glass wool plug into the NMR tube to remove any inorganic salts (NaCl) from the synthesis.

  • Acquisition: Run 16 scans with a 1-second relaxation delay. Ensure the spectral width covers -2 to 14 ppm.

Protocol 2: GC-MS Analysis for Purity
  • Column: HP-5MS or equivalent (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temperature Program:

    • Start: 60°C (hold 2 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 5 min.

  • Detection: MS scan mode (m/z 40-400).

  • Success Criteria: A single major peak at retention time corresponding to boiling point ~240°C (predicted), with the characteristic 3:1 isotopic cluster at m/z 159.

References

  • BenchChem Technical Support. (2025). 2,5-Dichloropyridine: A Key Intermediate in the Synthesis of Neonicotinoid Insecticides. BenchChem. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS).[1] (Data for analogous 2-chloropyridine and 2-methylthiopyridine used for shift calculation). Link

  • Reich, H. J. (2023). Structure Determination Using NMR Spectroscopy: Pyridine Chemical Shifts. University of Wisconsin-Madison. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Mechanism of on pyridines).

Sources

An In-Depth Technical Guide to the Solubility and Stability of 5-Chloro-2-methylthiopyridine for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Physicochemical Landscape of Drug Development

In the intricate journey of drug discovery and development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock upon which successful formulation, efficacy, and safety are built. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive framework for characterizing a promising yet under-documented molecule: 5-Chloro-2-methylthiopyridine. As a compound of interest in medicinal chemistry, its journey towards becoming a viable drug candidate is critically dependent on two key attributes: solubility and stability.

The absence of extensive published data on 5-Chloro-2-methylthiopyridine necessitates a proactive and methodical approach to its characterization. This document, therefore, deviates from a simple presentation of known facts. Instead, it serves as a practical, in-depth guide to how one would elucidate the solubility and stability profiles of this compound. Drawing upon extensive field experience and established regulatory frameworks, this guide explains not just the "what" and "how" of experimental protocols, but more importantly, the "why." By understanding the causality behind experimental design, researchers can generate robust, reliable, and regulatory-compliant data, thereby de-risking their development programs and accelerating the path to clinical evaluation.

The Crucial Role of Solubility and Stability in Drug Viability

The therapeutic potential of an active pharmaceutical ingredient (API) can only be realized if it can be effectively delivered to its target in the body. Solubility and stability are the gatekeepers of this process.

  • Solubility dictates the maximum concentration of a drug that can be dissolved in a solvent, a critical factor for absorption and bioavailability. Poor aqueous solubility is a leading cause of failure for promising drug candidates.[1][2]

  • Stability refers to the ability of the API to maintain its chemical integrity and physical properties over time under various environmental conditions.[3] Degradation can lead to a loss of potency, the formation of potentially toxic impurities, and a shortened shelf life.

For 5-Chloro-2-methylthiopyridine, a liquid at room temperature, understanding its miscibility and solubility in various pharmaceutically relevant solvents is paramount for developing oral, injectable, or topical formulations. Similarly, a comprehensive stability profile is essential to ensure that the final drug product is safe and effective throughout its lifecycle.

Physicochemical Characterization: Predicting the Behavior of 5-Chloro-2-methylthiopyridine

Before embarking on extensive experimental studies, it is prudent to predict key physicochemical properties of 5-Chloro-2-methylthiopyridine. These predictions, often derived from its chemical structure, provide valuable insights into its likely behavior and help in designing more efficient experiments.

While experimental data is the gold standard, in silico tools can provide useful estimates for properties such as:

  • logP (Octanol-Water Partition Coefficient): This value predicts the lipophilicity of a compound. A higher logP suggests greater solubility in lipids and non-polar solvents, while a lower logP indicates higher water solubility. For a related compound, 5-Chloro-2-methylpyridine, the computed XLogP3 is 1.8, suggesting a moderate degree of lipophilicity.[4]

  • pKa (Acid Dissociation Constant): The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. The pyridine nitrogen in 5-Chloro-2-methylthiopyridine is expected to be weakly basic. The pH of the environment will, therefore, significantly influence its solubility.

  • Aqueous Solubility: Based on its predicted logP and the presence of polarizable sulfur and nitrogen atoms, 5-Chloro-2-methylthiopyridine is anticipated to have limited aqueous solubility.

These predicted values are instrumental in selecting the appropriate range of solvents for solubility screening and for designing pH-dependent solubility studies.

A Practical Guide to Determining the Solubility Profile

A comprehensive understanding of a compound's solubility across a range of aqueous and organic solvents is fundamental to early-stage drug development. For 5-Chloro-2-methylthiopyridine, which is a liquid, we will be assessing its miscibility and quantifying its solubility.

Experimental Design: Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum amount of a solute that can dissolve in a solvent at a specific temperature and pressure.[1] The shake-flask method is the gold-standard for determining thermodynamic solubility.[5]

  • Kinetic Solubility: This is often a higher, non-equilibrium value obtained when a compound precipitates from a supersaturated solution.[1] While useful for high-throughput screening, thermodynamic solubility is more relevant for formulation development.

This guide will focus on determining the thermodynamic solubility of 5-Chloro-2-methylthiopyridine.

Experimental Protocol: Equilibrium Shake-Flask Method

This protocol outlines the steps to determine the thermodynamic solubility of 5-Chloro-2-methylthiopyridine in various solvents.

Objective: To determine the equilibrium solubility of 5-Chloro-2-methylthiopyridine in a range of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • 5-Chloro-2-methylthiopyridine (purity >98%)

  • Selected solvents (e.g., Water, pH 1.2 HCl, pH 6.8 Phosphate Buffer, Ethanol, Propylene Glycol, PEG 400, Ethyl Acetate, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated analytical balance

  • Validated HPLC-UV or UPLC-MS/MS system

Methodology:

  • Preparation of Solvent Systems: Prepare all aqueous buffers and solvent systems.

  • Addition of Excess Solute: To a series of vials, add a known volume of each solvent. Then, add an excess amount of 5-Chloro-2-methylthiopyridine to each vial to ensure that a saturated solution is formed.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Allow the samples to shake for a predetermined time (typically 24-72 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow any undissolved material to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot from the clear supernatant of each vial using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particles.

  • Quantification: Accurately dilute the filtered samples with a suitable mobile phase and quantify the concentration of 5-Chloro-2-methylthiopyridine using a validated stability-indicating HPLC-UV or UPLC-MS/MS method.

  • Data Reporting: Report the solubility in mg/mL or µg/mL. For aqueous solutions, also report the final pH of the saturated solution.

Data Presentation: Solubility Profile of 5-Chloro-2-methylthiopyridine

The results of the solubility study should be presented in a clear and concise table.

Solvent SystemTemperature (°C)Solubility (mg/mL)Final pH (for aqueous)
Purified Water25Hypothetical ValueHypothetical Value
0.1 N HCl (pH 1.2)37Hypothetical ValueHypothetical Value
pH 6.8 Phosphate Buffer37Hypothetical ValueHypothetical Value
Ethanol25Hypothetical ValueN/A
Propylene Glycol25Hypothetical ValueN/A
Polyethylene Glycol 40025Hypothetical ValueN/A
Ethyl Acetate25Hypothetical ValueN/A
Dimethyl Sulfoxide (DMSO)25Hypothetical ValueN/A

Note: The values in this table are hypothetical and would be determined experimentally.

Visualization of the Solubility Determination Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_solvents Prepare Solvent Systems add_solute Add Excess 5-Chloro-2- methylthiopyridine to Solvents prep_solvents->add_solute shake Shake at Controlled Temperature (24-72h) add_solute->shake settle Allow Undissolved Material to Settle shake->settle sample_filter Sample and Filter Supernatant (0.22 µm) settle->sample_filter quantify Quantify by HPLC/UPLC-MS sample_filter->quantify report Report Solubility Data quantify->report caption Workflow for Thermodynamic Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination

Assessing the Chemical Stability: A Comprehensive Approach

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Stability testing for 5-Chloro-2-methylthiopyridine should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[6]

Forced Degradation (Stress Testing)

Forced degradation studies are essential to understand the intrinsic stability of a molecule.[7] These studies involve exposing the drug substance to conditions more severe than those used in accelerated stability testing to identify potential degradation products and pathways.[8]

Key Stress Conditions:

  • Acid and Base Hydrolysis: Refluxing in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) solutions at elevated temperatures.

  • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or slightly elevated temperature.

  • Thermal Degradation: Exposure to high temperatures (e.g., 60-80°C) in both solid (if applicable) and solution states.

  • Photostability: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.

The goal of forced degradation is to achieve a target degradation of 5-20%.[6] This allows for the identification of degradation products without completely destroying the parent molecule.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation pathways of 5-Chloro-2-methylthiopyridine under various stress conditions and to develop a stability-indicating analytical method.

Materials:

  • 5-Chloro-2-methylthiopyridine (purity >98%)

  • Stress reagents: HCl, NaOH, H₂O₂

  • High-purity solvents

  • Photostability chamber

  • Temperature-controlled ovens

  • Validated HPLC-UV or UPLC-MS/MS system with a photodiode array (PDA) detector

Methodology:

  • Sample Preparation: Prepare solutions of 5-Chloro-2-methylthiopyridine in appropriate solvents (e.g., water, methanol, acetonitrile).

  • Application of Stress:

    • Hydrolysis: Mix the drug solution with acidic or basic solutions and heat.

    • Oxidation: Mix the drug solution with hydrogen peroxide solution.

    • Thermal: Place the drug solution in an oven at a set temperature.

    • Photolytic: Expose the drug solution in the photostability chamber.

  • Time-Point Sampling: Withdraw samples at various time points.

  • Neutralization (for hydrolysis samples): Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze the stressed samples using a stability-indicating HPLC method. The method must be able to separate the parent drug from all degradation products. A PDA detector is crucial for assessing peak purity.

  • Mass Balance Calculation: Evaluate the mass balance to ensure that all degradation products are accounted for.[9]

  • Structure Elucidation: For significant degradation products, use techniques like LC-MS/MS and NMR to elucidate their structures.

Long-Term and Accelerated Stability Studies

Following the insights gained from forced degradation, formal stability studies are conducted to establish the retest period for the drug substance and the shelf-life of the drug product.

Storage Conditions (as per ICH Q1A(R2)):

Study TypeStorage ConditionMinimum Duration
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity

Samples are stored in containers that simulate the proposed packaging for the final drug product and are pulled at specified time points for analysis using the validated stability-indicating method.[10]

Visualization of the Stability Testing Workflow

G cluster_forced_degradation Forced Degradation (Stress Testing) cluster_formal_stability Formal Stability Studies (ICH Q1A) cluster_outcome Outcome stress_conditions Expose to Stress: Acid, Base, Oxidation, Heat, Light identify_products Identify Degradation Products & Pathways stress_conditions->identify_products develop_method Develop & Validate Stability- Indicating Analytical Method identify_products->develop_method storage Store at Long-Term, Accelerated & Intermediate Conditions develop_method->storage pull_samples Pull Samples at Defined Time Points storage->pull_samples analyze_samples Analyze using Validated Stability-Indicating Method pull_samples->analyze_samples establish_retest Establish Retest Period/ Shelf-Life analyze_samples->establish_retest define_storage Define Storage Conditions establish_retest->define_storage caption Workflow for Comprehensive Stability Assessment

Caption: Workflow for Comprehensive Stability Assessment

The Role of a Stability-Indicating Analytical Method

A robust stability-indicating analytical method is the cornerstone of any reliable stability study. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection is the most common technique.[11]

Key Attributes of a Stability-Indicating Method:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The development and validation of such a method for 5-Chloro-2-methylthiopyridine would likely involve screening various reversed-phase columns, mobile phase compositions (including pH and organic modifiers), and gradient profiles to achieve optimal separation of the parent compound from all potential degradants.[12]

Conclusion: A Roadmap to Characterization

This technical guide has provided a comprehensive roadmap for the systematic evaluation of the solubility and stability of 5-Chloro-2-methylthiopyridine. While specific experimental data for this compound is not yet widely available, the principles, protocols, and analytical strategies outlined herein provide a robust framework for its thorough characterization. By adhering to these methodologies, grounded in scientific rigor and regulatory expectations, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. A deep understanding of the solubility and stability of 5-Chloro-2-methylthiopyridine will be instrumental in unlocking its full therapeutic potential and advancing it from a promising molecule to a viable clinical candidate.

References

  • (2025, August 6). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. [Link]

  • (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Nelson Labs. [Link]

  • (n.d.). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • 5-Chloro-2-methylpyridine | C6H6ClN | CID 2762869. PubChem. [Link]

  • (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. [Link]

  • (2023, April 6). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

  • (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. [Link]

  • (2019, November 12). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. [Link]

  • (n.d.). GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro. NPRA. [Link]

  • (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines. FDA. [Link]

  • (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • (n.d.). Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Charles River Laboratories. [Link]

  • (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

  • (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • (2026, February 4). Annex 13 to the Good manufacturing practices guide for drugs used in clinical trials (GUI-0036): Guidance. Canada.ca. [Link]

  • (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. [Link]

  • (2026, January 25). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Element. [Link]

  • (n.d.). Solubility Screening by UPLC-MS/MS. Waters Corporation. [Link]

  • (n.d.). Guidance for Industry. FDA. [Link]

  • 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479. PubChem. [Link]

  • (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Azelnidipine for bulk drug. [Link]

  • 5-Chloro-2-nitropyridine | C5H3ClN2O2 | CID 259806. PubChem. [Link]

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Methodological & Application

Application Notes & Protocols: Synthetic Strategies for 5-Chloro-2-methylthiopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloro-2-methylthiopyridine is a key building block in medicinal chemistry and drug development, serving as a crucial intermediate for various pharmacologically active compounds. This guide provides a detailed examination of the primary synthetic routes to this valuable scaffold. We offer in-depth analysis of the reaction mechanisms, field-proven experimental protocols, and a comparative assessment of the strategic advantages of each approach. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and scalability. This document is intended for researchers, synthetic chemists, and drug development professionals seeking robust and efficient methods for the preparation of 5-Chloro-2-methylthiopyridine.

Introduction: The Importance of the 5-Chloro-2-methylthiopyridine Scaffold

The pyridine ring is a ubiquitous feature in pharmaceuticals and agrochemicals. The specific substitution pattern of 5-Chloro-2-methylthiopyridine offers a unique combination of reactive sites for further functionalization. The chloro group at the 5-position is amenable to various cross-coupling reactions, while the methylthio group at the 2-position can be oxidized to sulfoxide or sulfone moieties, significantly modulating the electronic and steric properties of the molecule. This dual functionality makes it an attractive starting material for generating diverse chemical libraries for drug discovery programs.

Strategic Analysis of Synthetic Routes

Two principal synthetic strategies emerge as the most viable for the synthesis of 5-Chloro-2-methylthiopyridine.

  • Route 1: Nucleophilic Aromatic Substitution (SNAr) on 2,5-Dichloropyridine. This is the most direct and convergent approach, involving the selective displacement of the C2 chlorine with a methylthiolate nucleophile.

  • Route 2: S-Methylation of 5-Chloro-2-mercaptopyridine. A two-step approach that first establishes the chloro and thiol functionalities, followed by methylation of the sulfur atom.

This guide will detail the mechanistic rationale and provide comprehensive protocols for both strategies.

Primary Recommended Route: Nucleophilic Aromatic Substitution (SNAr)

This approach leverages the inherent electronic properties of the pyridine ring to achieve a highly regioselective synthesis in a single step from a commercially available starting material.

Mechanistic Rationale and Causality

The key to this synthesis is the regioselective substitution of one chlorine atom in 2,5-dichloropyridine. The chlorine at the C2 position is significantly more activated towards nucleophilic attack than the chlorine at the C5 position. This is due to the strong electron-withdrawing inductive effect of the adjacent ring nitrogen atom, which stabilizes the negative charge in the Meisenheimer intermediate formed during the SNAr reaction.[1][2] Attack at C2 allows the negative charge to be delocalized directly onto the electronegative nitrogen atom, a highly stabilizing interaction. Attack at C5 does not permit such delocalization, making the transition state significantly higher in energy.[3] Consequently, a nucleophile like sodium thiomethoxide will selectively displace the C2 chlorine.

cluster_0 Route 1: SNAr Synthesis Workflow SM 2,5-Dichloropyridine (Starting Material) Reaction Nucleophilic Aromatic Substitution SM->Reaction Reagent Sodium Thiomethoxide (NaSMe) Reagent->Reaction Nucleophile Solvent Polar Aprotic Solvent (e.g., DMF) Solvent->Reaction Reaction Medium Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purification Purification (e.g., Column Chromatography) Workup->Purification Product 5-Chloro-2-methylthiopyridine (Final Product) Purification->Product

Caption: Workflow for the SNAr synthesis of 5-Chloro-2-methylthiopyridine.

Detailed Experimental Protocol

This protocol is adapted from established procedures for SNAr on dihalopyrimidines and pyridines.[4]

Materials:

  • 2,5-Dichloropyridine (1.0 eq)

  • Sodium thiomethoxide (NaSMe) (1.1 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Nitrogen or Argon inlet

  • Heating mantle with temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,5-dichloropyridine (1.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of 2,5-dichloropyridine). Stir the mixture until the starting material is fully dissolved.

  • Reagent Addition: Carefully add sodium thiomethoxide (1.1 eq) to the solution in portions at room temperature. Note: Sodium thiomethoxide is hygroscopic and can be pyrophoric. Handle with care under an inert atmosphere.

  • Reaction Conditions: Heat the reaction mixture to 40-50°C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of DMF).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x). The bicarbonate wash removes any residual acidic impurities or DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield 5-Chloro-2-methylthiopyridine as a pure solid.

Alternative Route: S-Methylation of 5-Chloro-2-mercaptopyridine

Mechanistic Rationale and Causality

This route proceeds in two distinct stages:

  • Formation of 5-Chloro-2-mercaptopyridine: This intermediate is often synthesized from 2-amino-5-chloropyridine via a diazotization reaction followed by treatment with a sulfur source, or from 5-chloro-2-pyridone via thionation. The molecule exists in tautomeric equilibrium with its more stable pyridinethione form.

  • S-Methylation: The pyridinethione tautomer is deprotonated by a mild base (e.g., sodium hydroxide or potassium carbonate) to form a thiolate anion. This highly nucleophilic thiolate then readily attacks a methylating agent, such as methyl iodide or dimethyl sulfate, in a standard SN2 reaction to form the desired thioether product.[5]

cluster_1 Route 2: S-Methylation Workflow SM2 5-Chloro-2-mercaptopyridine (Intermediate) Deprotonation Deprotonation to Thiolate SM2->Deprotonation Base Base (e.g., NaOH, K₂CO₃) Base->Deprotonation Proton Abstraction Solvent2 Solvent (e.g., Methanol, Acetone) Solvent2->Deprotonation Reaction Medium SN2 SN2 Methylation Deprotonation->SN2 Thiolate Anion MethylatingAgent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) MethylatingAgent->SN2 Electrophile Workup2 Work-up & Purification SN2->Workup2 Product2 5-Chloro-2-methylthiopyridine (Final Product) Workup2->Product2

Caption: Workflow for the S-Methylation of 5-Chloro-2-mercaptopyridine.

Detailed Experimental Protocol

Materials:

  • 5-Chloro-2-mercaptopyridine (or 5-chloro-2(1H)-pyridinethione) (1.0 eq)

  • Methyl iodide (CH₃I) (1.2 eq)

  • Sodium hydroxide (NaOH) (1.1 eq)

  • Methanol

  • Water

Equipment:

  • Erlenmeyer or round-bottom flask with a magnetic stir bar

  • Standard laboratory glassware

Procedure:

  • Thiolate Formation: Dissolve 5-Chloro-2-mercaptopyridine (1.0 eq) in methanol. To this solution, add a solution of sodium hydroxide (1.1 eq) in water dropwise at room temperature. Stir for 15-20 minutes to ensure complete formation of the sodium thiolate salt.

  • Methylation: Cool the solution in an ice bath to 0-5°C. Add methyl iodide (1.2 eq) dropwise, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove most of the methanol.

  • Isolation: Add water to the residue. The product may precipitate as a solid and can be collected by filtration. If the product is an oil, extract it with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the collected solid with cold water and dry under vacuum. If necessary, the product can be recrystallized or purified by column chromatography as described in Route 1.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Nucleophilic Aromatic SubstitutionRoute 2: S-Methylation of 5-Chloro-2-mercaptopyridine
Starting Material 2,5-Dichloropyridine5-Chloro-2-mercaptopyridine
Number of Steps 12 (assuming intermediate is synthesized)
Regioselectivity High; C2 substitution is electronically favored.High; S-alkylation is highly favored over N-alkylation.
Reagent Handling Requires handling of hygroscopic/pyrophoric sodium thiomethoxide.Requires handling of toxic and volatile methyl iodide.
Key Advantages Convergent, single-step synthesis from a common starting material.Avoids potentially difficult-to-source 2,5-dichloropyridine. Milder reaction conditions.
Potential Challenges Potential for di-substitution if excess nucleophile or harsh conditions are used.The starting mercaptopyridine may not be readily available and requires separate synthesis.

Conclusion

For the synthesis of 5-Chloro-2-methylthiopyridine, the Nucleophilic Aromatic Substitution (SNAr) of 2,5-dichloropyridine is the superior and more direct strategy. Its high degree of regioselectivity, driven by the electronic activation from the pyridine nitrogen, and its convergent nature make it the preferred method for efficiency and scalability. The alternative S-methylation route provides a solid, viable option, particularly if the requisite 5-chloro-2-mercaptopyridine intermediate is on hand or more easily synthesized than 2,5-dichloropyridine from available precursors. The choice of route will ultimately depend on starting material availability, project scale, and the specific capabilities of the research laboratory.

References

  • Google Patents. (2021). Preparation method of 2-chloro-5-methylthiopyrimidine. CN112679439A.
  • Google Patents. (1994).
  • ResearchGate. (2022). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing orbital symmetry effects in the substrate (LUMO versus LUMO+1) and transition states (HOMO contributions from ortho and para sites).[Link]

  • Google Patents. (1984).
  • Chemical Science. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors.[Link]

Sources

Application Note: 5-Chloro-2-methylthiopyridine in Agrochemical Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the utility of 5-Chloro-2-methylthiopyridine as a versatile electrophilic precursor in the synthesis of next-generation agrochemicals. Unlike traditional 2-chloropyridines, this thio-ether scaffold offers unique "masking" capabilities, allowing it to survive early-stage lithiation or cross-coupling conditions before being activated via oxidation for Nucleophilic Aromatic Substitution (SNAr). This guide provides validated protocols for its oxidation to the corresponding sulfone and subsequent coupling to phenolic and amine nucleophiles—a critical pathway for generating Aryloxyphenoxypropionate herbicides (Fops) and Nicotinoid analogs .

Chemical Profile & Handling

PropertySpecification
CAS Number 89379-91-9
IUPAC Name 5-Chloro-2-(methylsulfanyl)pyridine
Molecular Weight 159.64 g/mol
Appearance Colorless to pale yellow liquid/low-melting solid
Solubility Soluble in DCM, EtOAc, MeCN; Insoluble in water
Stability Stable under ambient conditions; prone to S-oxidation by peroxides/air over prolonged storage.
Hazards Irritant (Skin/Eye).[1][2] Releaser of toxic SOx/NOx fumes upon combustion.[1]

Storage Protocol: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C to prevent spontaneous S-oxidation.

Core Application: The "Masked Electrophile" Strategy

In agrochemical discovery, the 5-chloro-2-pyridinyl moiety is a privileged pharmacophore, found in ACCase inhibitors (e.g., Clodinafop analogs) and various insecticides.

Direct use of 2,5-dichloropyridine often leads to poor regioselectivity during functionalization. 5-Chloro-2-methylthiopyridine solves this by serving as a latent electrophile . The methylthio (-SMe) group is unreactive toward nucleophiles until it is chemically "switched on" via oxidation to the sulfone (-SO₂Me), which is a hyper-active leaving group (approx. 100x more labile than chloride in SNAr reactions).

Mechanistic Pathway[3][4]
  • Stage 1 (Latent): The -SMe group tolerates organolithium exchange at the 5-position (if Cl-Li exchange is desired) or Pd-catalyzed couplings.

  • Stage 2 (Activation): Oxidation converts the electron-donating sulfide into the strongly electron-withdrawing sulfone.

  • Stage 3 (Coupling): The sulfone is displaced by oxygen or nitrogen nucleophiles to install the bioactive ether/amine linkage.

G Start 5-Chloro-2-methylthiopyridine (Latent Scaffold) Oxidation Oxidation (mCPBA or H2O2) Start->Oxidation Activation Intermediate 5-Chloro-2-methylsulfonylpyridine (Activated Electrophile) Oxidation->Intermediate Yield >90% Coupling SNAr Coupling (Phenol/Amine + Base) Intermediate->Coupling + Nucleophile Product Agrochemical Active (e.g., Pyridinyl-Ether) Coupling->Product Final Scaffold

Caption: Activation workflow converting the latent thioether into a reactive sulfone for scaffold assembly.

Experimental Protocols

Protocol A: Activation (Oxidation to Sulfone)

This step converts the inert thioether into the reactive sulfone.

Reagents:

  • Substrate: 5-Chloro-2-methylthiopyridine (1.0 eq)

  • Oxidant: m-Chloroperbenzoic acid (mCPBA), 77% max (2.2 eq)

  • Solvent: Dichloromethane (DCM)

  • Quench: 10% Na₂S₂O₃, Sat. NaHCO₃

Procedure:

  • Dissolve 5-Chloro-2-methylthiopyridine (10 mmol) in DCM (50 mL) and cool to 0°C in an ice bath.

  • Add mCPBA (22 mmol) portion-wise over 15 minutes. Caution: Exothermic.[1]

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hex:EtOAc 3:1); the sulfone is significantly more polar.

  • Workup: Quench excess peroxide by adding 10% Na₂S₂O₃ (20 mL) and stirring for 10 min.

  • Wash the organic layer with Sat. NaHCO₃ (2 x 30 mL) to remove m-chlorobenzoic acid byproduct.

  • Dry over MgSO₄, filter, and concentrate.

  • Yield: Typically 85–95% as a white crystalline solid.

    • Note: For large-scale (kg) synthesis, use Na₂WO₄ (cat.) / H₂O₂ (30%) in Acetic Acid to avoid mCPBA explosion hazards [1].

Protocol B: SNAr Coupling (Synthesis of Pyridinyl Ethers)

This protocol mimics the synthesis of "Fop" herbicide scaffolds.

Reagents:

  • Electrophile: 5-Chloro-2-methylsulfonylpyridine (from Protocol A)

  • Nucleophile: 4-Hydroxyphenoxypropionate derivative (or simple phenol for testing)

  • Base: K₂CO₃ (anhydrous)

  • Solvent: Acetonitrile (MeCN) or DMF

Procedure:

  • Charge a reaction flask with the Phenol derivative (1.0 eq) and K₂CO₃ (1.5 eq) in MeCN. Stir at RT for 30 min to generate the phenoxide.

  • Add 5-Chloro-2-methylsulfonylpyridine (1.0 eq).

  • Heat the mixture to reflux (80°C) for 3–6 hours.

    • Mechanism:[1][3] The methanesulfonyl group (Ms) is displaced by the phenoxide oxygen. The 5-Cl atom remains intact due to the higher lability of the sulfone at the 2-position [2].

  • Cool to RT, filter off inorganic salts, and concentrate.

  • Purify via silica gel chromatography.

Analytical Data & Validation

When characterizing the transition from Thioether to Sulfone, observe the following shifts:

Analytical MethodThioether (Starting Material)Sulfone (Activated Intermediate)
1H NMR (DMSO-d6) S-CH₃ singlet at ~2.5 ppmSO₂-CH₃ singlet shifts downfield to ~3.2–3.4 ppm
HPLC (C18, MeCN/H2O) Retention Time: ~8.5 min (Non-polar)Retention Time: ~4.2 min (More Polar)
Mass Spec (ESI) [M+H]+ = 160/162 (Cl pattern)[M+H]+ = 192/194 (+32 Da for O2)

Strategic Advantages in Drug Design

  • Regioselectivity: Unlike 2,5-dichloropyridine, where nucleophilic attack can occur at C2 or C6 depending on conditions, the 2-SO₂Me group directs substitution exclusively to the 2-position.

  • Metabolic Stability: If the -SMe group is retained (no oxidation), it serves as a lipophilic bioisostere for a methoxy or chloro group, potentially altering the metabolic half-life of the agrochemical in soil or plant tissue.

  • Safety: 5-Chloro-2-methylthiopyridine is less volatile and less lachrymatory than its 2-chloropyridine counterparts.

References

  • Karimi, B. et al. "Selective oxidation of sulfides to sulfoxides and sulfones using 30% hydrogen peroxide catalyzed by a recoverable silica-based tungstate interphase catalyst." Organic Letters, 2005.[1] Link

  • Li, J.J. "Nucleophilic Aromatic Substitution." In Name Reactions in Heterocyclic Chemistry, Wiley, 2004. (General reference for SNAr on pyridines).
  • Sigma-Aldrich. "5-Chloro-2-methylthiopyridine Product Specification." Link

  • PubChem. "Compound Summary: 5-Chloro-2-(methylthio)pyridine." Link

Sources

Advanced Chromatographic Strategies for the Analysis of 5-Chloro-2-methylthiopyridine: A Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for 5-Chloro-2-methylthiopyridine

5-Chloro-2-methylthiopyridine is a key heterocyclic compound, often serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). The purity and accurate quantification of this intermediate are paramount, as any impurities can carry through the synthetic process, potentially impacting the safety and efficacy of the final drug product. Consequently, robust and reliable analytical methods are essential for quality control in research, development, and manufacturing environments.

This comprehensive guide presents detailed High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for the analysis of 5-Chloro-2-methylthiopyridine. As a Senior Application Scientist, the protocols outlined herein are built upon a foundation of established chromatographic principles and are designed to be both scientifically sound and practically implementable. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in authoritative standards.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique in the pharmaceutical industry, ideal for the analysis of a broad range of compounds.[1][2] For 5-Chloro-2-methylthiopyridine, a reverse-phase HPLC method is the most appropriate choice due to the compound's moderate polarity.

Scientific Rationale for Method Development

The development of a robust HPLC method requires careful consideration of several key parameters.[3]

  • Column Selection: A C18 (octadecylsilane) column is selected as the stationary phase. This non-polar stationary phase provides excellent retention and separation for moderately polar compounds like 5-Chloro-2-methylthiopyridine through hydrophobic interactions. The choice of a standard dimension column (e.g., 4.6 x 150 mm) with a 5 µm particle size offers a good balance between resolution, backpressure, and analysis time.[4]

  • Mobile Phase Composition: A gradient elution with a mixture of a buffered aqueous phase and an organic modifier is employed to ensure adequate retention and sharp peak shapes.

    • Aqueous Phase (Mobile Phase A): 0.1% Phosphoric Acid in Water. The acidic pH ensures that the pyridine nitrogen is protonated, leading to consistent interactions with the stationary phase and minimizing peak tailing.

    • Organic Phase (Mobile Phase B): Acetonitrile. Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent solvating properties for a wide range of organic molecules.

  • Detection: The pyridine ring in 5-Chloro-2-methylthiopyridine contains a chromophore that absorbs UV light. Based on the known UV absorption maxima of pyridine at approximately 254 nm, this wavelength is selected for detection to ensure high sensitivity.[5] A Photodiode Array (PDA) detector is recommended to assess peak purity and to develop a spectral library for the analyte and any potential impurities.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample_Prep Dissolve Sample in Diluent Injector Autosampler Injection Sample_Prep->Injector Standard_Prep Prepare Stock & Working Standards in Diluent Standard_Prep->Injector Column C18 Column (e.g., 4.6 x 150 mm, 5 µm) Injector->Column Detector PDA Detector (λ = 254 nm) Column->Detector Pump Gradient Pump (Mobile Phase A & B) Pump->Column Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: HPLC analysis workflow for 5-Chloro-2-methylthiopyridine.

Detailed HPLC Protocol

Instrumentation and Consumables:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, phosphoric acid, and water.

  • Volumetric flasks and pipettes.

  • 0.45 µm syringe filters.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-15 min: 30-70% B; 15-17 min: 70-30% B; 17-20 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Carefully add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

    • Mobile Phase B: Use HPLC grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 5-Chloro-2-methylthiopyridine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

    • Working Standard (0.1 mg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 25 mg of 5-Chloro-2-methylthiopyridine into a 25 mL volumetric flask.

    • Add approximately 15 mL of diluent and sonicate for 10 minutes to dissolve.

    • Allow the solution to cool to room temperature and dilute to volume with the diluent.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

    • Inject a blank (diluent), followed by the working standard solution in replicate (e.g., n=5) to establish system suitability.

    • Inject the sample solutions.

  • Data Analysis:

    • Identify the peak for 5-Chloro-2-methylthiopyridine in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the amount of 5-Chloro-2-methylthiopyridine in the sample using the peak area and the concentration of the standard.

Part 2: Gas Chromatography (GC) Method

GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that many substituted pyridines are amenable to GC analysis, this is a suitable orthogonal technique to HPLC for 5-Chloro-2-methylthiopyridine.[6]

Scientific Rationale for Method Development
  • Column Selection: A mid-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5 or equivalent), is a robust choice. This stationary phase provides good selectivity for a wide range of compounds, including those with aromatic and heteroaromatic rings. A standard column dimension of 30 m x 0.25 mm with a 0.25 µm film thickness is recommended for general-purpose analysis.

  • Injector and Detector:

    • Injector: A split/splitless injector is used in split mode to prevent column overloading and ensure sharp peaks. The injector temperature should be high enough to ensure rapid vaporization of the analyte without causing thermal degradation.

    • Detector: A Flame Ionization Detector (FID) is a reliable and universally responsive detector for organic compounds. For higher specificity and structural confirmation, a Mass Spectrometer (MS) can be used as the detector.[7]

  • Temperature Programming: A temperature gradient is employed to ensure the efficient elution of the analyte while separating it from any potential impurities with different boiling points. The initial temperature is held low to trap the analyte at the head of the column, and then ramped up to elute the compound in a reasonable time.

GC Workflow Diagram

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC System cluster_data Data Analysis Sample_Prep Dissolve Sample in Solvent Injector Split/Splitless Injector Sample_Prep->Injector Standard_Prep Prepare Stock & Working Standards in Solvent Standard_Prep->Injector Column Capillary Column (e.g., DB-5, 30 m) Injector->Column Oven Temperature Programmed Oven Detector FID or MS Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Caption: GC analysis workflow for 5-Chloro-2-methylthiopyridine.

Detailed GC Protocol

Instrumentation and Consumables:

  • Gas chromatograph with a split/splitless injector, temperature-programmable column oven, and an FID or MS detector.

  • Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% diphenyl / 95% dimethyl polysiloxane).

  • High-purity helium or nitrogen as the carrier gas.

  • GC-grade solvent (e.g., dichloromethane or ethyl acetate).

  • Autosampler vials with septa.

Chromatographic Conditions:

ParameterRecommended Setting
Column 5% Diphenyl / 95% Dimethyl Polysiloxane, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Split Ratio 50:1
Oven Program Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min)
Detector FID
Detector Temp. 300 °C
Injection Volume 1 µL

Procedure:

  • Solvent Selection: Choose a volatile solvent in which 5-Chloro-2-methylthiopyridine is soluble, such as dichloromethane or ethyl acetate.

  • Standard Solution Preparation:

    • Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 5-Chloro-2-methylthiopyridine reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the selected solvent.

    • Working Standard (0.1 mg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the solvent.

  • Sample Preparation:

    • Accurately weigh a sample containing approximately 25 mg of 5-Chloro-2-methylthiopyridine into a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with the selected solvent.

    • Transfer an aliquot to a GC autosampler vial.

  • Chromatographic Analysis:

    • Perform a blank injection (solvent) to ensure the system is clean.

    • Inject the working standard solution in replicate (e.g., n=5) to check for system precision.

    • Inject the sample solutions.

  • Data Analysis:

    • Identify the 5-Chloro-2-methylthiopyridine peak in the sample chromatogram based on its retention time relative to the standard.

    • If using an MS detector, confirm the peak identity by comparing the mass spectrum with that of the standard or a library spectrum.

    • Quantify the analyte using the peak area from the FID and an external standard calibration.

Part 3: Method Validation Framework

Both the HPLC and GC methods presented here should be validated according to the International Council for Harmonisation (ICH) guidelines Q2(R2) to ensure they are fit for their intended purpose.[8] The validation should demonstrate the method's specificity, linearity, range, accuracy, precision, and robustness.

Validation Parameters Summary:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity Ability to assess the analyte in the presence of impurities, degradants, and matrix components.Peak purity analysis (for HPLC), no interfering peaks at the analyte's retention time.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.Typically 80% to 120% of the test concentration for assays.
Accuracy The closeness of the test results to the true value.% Recovery of 98.0% to 102.0% for spiked samples.
Precision (Repeatability & Intermediate Precision) The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters remain within acceptable limits when parameters like flow rate, pH, or temperature are varied slightly.

Conclusion

The HPLC and GC methods detailed in this application note provide robust and reliable starting points for the analysis of 5-Chloro-2-methylthiopyridine in a pharmaceutical development setting. The HPLC method, with its C18 column and UV detection, offers a versatile and widely applicable approach. The GC method serves as an excellent orthogonal technique, particularly for confirming purity and identifying volatile impurities. Adherence to the principles of method validation outlined by the ICH is crucial to ensure the generation of high-quality, defensible analytical data, thereby supporting the development of safe and effective medicines.

References

  • U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 95048, 5-Chloro-2-thiophenecarboxylic acid. Retrieved February 5, 2026, from [Link].

  • Wojcieszyńska, D., et al. (2009). Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts. Journal of Chromatography A, 1216(18), 4073-4077. Available at: [Link]

  • Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of AOAC INTERNATIONAL. Available at: [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved February 5, 2026, from [Link].

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved February 5, 2026, from [Link].

  • Maurer, B., et al. (1992). New Pyridine Derivatives from Essential Oils. CHIMIA International Journal for Chemistry, 46(4), 93-94.
  • Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved February 5, 2026, from [Link].

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved February 5, 2026, from [Link].

  • MDPI. (n.d.). 2-(3′,5′-Bis((dodecyloxy)carbonyl)-2′,6′-dimethyl-1′,4′-dihydro-[3,4′-bipyridin]-1-ium-1-yl)-1,3-dioxo-2,3-dihydro-1H-inden-2-. Retrieved February 5, 2026, from [Link].

  • ResearchGate. (2021). (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved February 5, 2026, from [Link].

  • Chromatography Online. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved February 5, 2026, from [Link].

  • ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved February 5, 2026, from [Link].

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Pyridine. Retrieved February 5, 2026, from [Link].

  • U.S. National Library of Medicine. (n.d.). PubChem Compound Summary for CID 7260, 5-Chloro-2-methylaniline. Retrieved February 5, 2026, from [Link].

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Chloro-2-methylthiopyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Yield Improvement & Troubleshooting Guide for CAS 52153-62-9 Target Molecule: 5-Chloro-2-(methylthio)pyridine Primary Precursor: 2,5-Dichloropyridine (CAS 16110-09-1)

Executive Summary: The Chemistry of Selectivity

The synthesis of 5-Chloro-2-methylthiopyridine relies on a Nucleophilic Aromatic Substitution (


). This reaction is chemically robust because the nitrogen atom in the pyridine ring activates the chlorine at the 2-position  (ortho) much more strongly than the chlorine at the 5-position  (meta).

However, "robust" does not mean "foolproof." Inconsistent yields (varying between 40% and 90%) are almost exclusively caused by three factors:

  • Moisture Control: Leading to hydrolysis (pyridone formation).

  • Solvent Choice: Trapping the product during work-up or promoting side reactions.

  • Oxidation State: Unintended formation of sulfoxides or disulfides.

This guide provides a validated protocol and a troubleshooting logic tree to stabilize your yields above 85%.

The "Gold Standard" Protocol (Baseline)

Use this protocol to establish a baseline yield before attempting optimization.

Reaction Scheme:



Validated Methodology
ParameterSpecificationRationale (Causality)
Stoichiometry 1.0 eq Substrate : 1.1 eq NaSMeSlight excess ensures conversion; too much risks attacking the C5-Cl (though slow).
Solvent Anhydrous DMF or NMPHigh dielectric constant promotes the ionic transition state of

.
Concentration 0.5 M - 1.0 MHigh concentration favors bimolecular kinetics (

).
Temperature 60°C - 80°CSufficient activation energy for C2 substitution. >100°C risks tar formation.
Atmosphere Nitrogen/ArgonCritical: Prevents oxidation of the thiolate to disulfide.

Step-by-Step Workflow:

  • Charge: Dissolve 2,5-Dichloropyridine in anhydrous DMF under

    
    .
    
  • Addition: Add Sodium Methanethiolate (NaSMe) solid portion-wise at room temperature. Note: NaSMe is extremely hygroscopic. Handle in a glovebox or rapid flow of inert gas.

  • Reaction: Heat to 60°C. Monitor by HPLC/TLC. Conversion should be >95% within 2-4 hours.

  • Quench: Pour mixture into ice-water (5x reaction volume).

    • Observation: The product is a low-melting solid/oil and should precipitate or oil out.

  • Extraction: Extract with Ethyl Acetate or MTBE. Wash organic layer with water (3x) to remove DMF.

  • Purification: If necessary, recrystallize from Hexane/EtOH or distill (high vacuum).

Troubleshooting Logic (Q&A)

Q1: My conversion is high, but my isolated yield is low (<50%). Where is the product going?

Diagnosis: You are likely losing product during the aqueous work-up due to "Solvent Drag." Mechanism: Dipolar aprotic solvents like DMF and DMSO are miscible with water but also have significant affinity for organic compounds. If you do not wash the organic layer thoroughly with water, the DMF retains your product in the aqueous waste. Corrective Action:

  • The "Back-Extract" Rule: Always re-extract the aqueous waste layer a second time.

  • Switch Solvents: If yield remains low, switch to NMP (N-Methyl-2-pyrrolidone) or use the Phase Transfer Catalysis method (see Section 4) to eliminate water-miscible solvents entirely.

Q2: I see a major impurity at RRT 0.8 (HPLC). What is it?

Diagnosis: This is almost certainly 5-chloro-2(1H)-pyridinone (Hydrolysis Product). Mechanism: NaSMe is a strong nucleophile, but


 (generated from trace water) is also a nucleophile. If your DMF is "wet" or your NaSMe has absorbed moisture, the water hydrolyzes the C2-chlorine instead of the thiolate displacing it.
Corrective Action: 
  • Dry Your Solvent: DMF must be

    
     water.
    
  • Reagent Quality: Use NaSMe solid (95%+), not the aqueous solution (21% wt). If using aqueous NaSMe, you must azeotropically dry it with toluene before adding the pyridine.

Q3: The reaction smells like rotten cabbage, and yield is dropping.

Diagnosis: Acidification of unreacted Methanethiolate. Mechanism: Upon quenching with water (especially if slightly acidic), excess NaSMe converts to Methanethiol (MeSH), which is a gas. This represents a loss of reagent stoichiometry during the reaction if the vessel wasn't sealed properly. Corrective Action:

  • Scrubber: Vent the reaction through a bleach (NaOCl) scrubber to oxidize MeSH immediately.

  • Stoichiometry Check: If you smell strong MeSH during the reaction, your system is leaking, and you are losing nucleophile equivalents.

Visualizing the Reaction Pathways

The following diagram maps the reaction logic, competing pathways, and critical control points.

G Start 2,5-Dichloropyridine (Substrate) Intermediate Meisenheimer-like Complex Start->Intermediate + NaSMe (DMF, 60°C) Impurity1 5-Chloro-2(1H)-pyridinone (Hydrolysis) Start->Impurity1 + H2O (Wet Solvent) Reagent NaSMe (Nucleophile) Reagent->Intermediate Impurity2 Disulfides / Dimers (Oxidation) Reagent->Impurity2 + O2 (Air Leak) Product 5-Chloro-2-methylthiopyridine (Target >90%) Intermediate->Product Fast (C2 Activation) Impurity3 2,5-Bis(methylthio)pyridine (Over-reaction) Product->Impurity3 + Excess NaSMe (>100°C or >2.5 eq)

Caption: Reaction pathway analysis showing the primary


 route (Green) versus competing hydrolysis, oxidation, and over-substitution failure modes (Red).

Advanced Optimization: Phase Transfer Catalysis (PTC)

Recommended for scale-up (>100g) to avoid DMF waste disposal costs.

If DMF extraction issues are the primary yield killer, switch to a biphasic system.

ComponentRecommendationMechanism
Organic Phase TolueneSolubilizes the pyridine substrate.
Aqueous Phase Water (minimal volume)Solubilizes NaSMe.
Catalyst TBAB (Tetrabutylammonium bromide)Transfers the

anion into the Toluene layer.
Conditions Reflux (85-90°C)Higher temp required due to biphasic kinetics.

Protocol:

  • Dissolve 2,5-Dichloropyridine (1.0 eq) and TBAB (0.05 eq) in Toluene.

  • Add NaSMe (1.2 eq) dissolved in minimal water.

  • Stir vigorously (high shear mixing is critical for PTC).

  • Reflux until conversion is complete.

  • Benefit: Separate layers. The product is in Toluene.[1] Wash Toluene, dry, and evaporate. Zero DMF removal required.

References

  • Synthesis of Pyridine Derivatives via Nucleophilic Substitution : Scriven, E. F. V. (1984). Pyridines.[2][3][4][5] In Comprehensive Heterocyclic Chemistry. Elsevier.

  • Phase Transfer Catalysis in Heterocyclic Synthesis : Makosza, M. (2000). Phase-transfer catalysis.[1][6][7] A general green methodology in organic synthesis. Pure and Applied Chemistry.

  • Industrial Preparation of Chloropyridines : Shimizu, S., et al. (2000). Pyridine and Pyridine Derivatives. Ullmann's Encyclopedia of Industrial Chemistry.

  • Reaction of 2,5-dichloropyridine with nucleophiles : Patent US5380862A - Preparation of isomer-free 2,5-dichloro-pyridine. (Contextual reference for reactivity profiles of the starting material).

Sources

Technical Support Center: Synthesis of 5-Chloro-2-methylthiopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-methylthiopyridine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis of this important intermediate, providing in-depth, field-proven insights to help you optimize your experimental outcomes. Our focus is on the crucial S-methylation step of 5-chloropyridine-2-thione, a common and effective synthetic route.

Troubleshooting Guide: Navigating Common Side Reactions

This section directly addresses specific experimental issues in a question-and-answer format, focusing on the causality behind the problems and providing validated solutions.

Q1: My reaction has produced a significant amount of an isomeric byproduct that is difficult to separate from the desired 5-Chloro-2-methylthiopyridine. What is this impurity and how can I prevent its formation?

Probable Cause: The most common isomeric byproduct in this synthesis is 5-Chloro-1-methylpyridin-2-one. Its formation is a direct result of competitive N-methylation of the pyridinone tautomer of your starting material, 5-chloropyridine-2-thione. The starting material exists in a tautomeric equilibrium between the thione (favored in polar aprotic solvents) and the thiol form. The pyridinone form, although a minor component of the equilibrium, can be methylated on the nitrogen atom, especially under suboptimal conditions.

Causality Explained: The sulfur atom of the thiolate anion (formed under basic conditions) is a soft nucleophile, while the nitrogen atom of the pyridinone tautomer is a harder nucleophile. The choice of base, solvent, and methylating agent determines the selectivity of the reaction. Harder methylating agents, like dimethyl sulfate, or conditions that do not fully deprotonate the thiol can increase the proportion of N-methylation.

Recommended Solutions:

  • Choice of Base: Employ a strong, non-nucleophilic base to ensure complete and irreversible deprotonation of the thiol, forming the thiolate anion. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices. Using a weaker base like potassium carbonate (K₂CO₃) may not fully deprotonate the thiol, allowing for N-methylation to occur.

  • Solvent Selection: Use a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). These solvents effectively solvate the cation of the base without interfering with the nucleophilicity of the thiolate.

  • Temperature Control: Perform the deprotonation at a low temperature (e.g., 0 °C) before adding the methylating agent. This helps to control the reaction kinetics and improve selectivity.

  • Methylating Agent: Use methyl iodide (CH₃I), which is a softer electrophile compared to dimethyl sulfate, favoring reaction at the soft sulfur nucleophile. Add the methylating agent dropwise at a low temperature to maintain control over the reaction.

Q2: The overall yield of my reaction is low, and I've isolated a high-molecular-weight byproduct, possibly a disulfide. What causes this and how can I mitigate it?

Probable Cause: Low yields can often be attributed to the oxidative dimerization of the 5-chloropyridine-2-thiolate intermediate to form the corresponding disulfide, bis(5-chloro-2-pyridyl) disulfide. This side reaction is particularly prevalent if the reaction is exposed to atmospheric oxygen.[1]

Causality Explained: Thiolates are susceptible to oxidation. The presence of oxygen can initiate a radical mechanism or a metal-catalyzed oxidation, leading to the formation of a disulfide bond between two molecules of the starting material. This consumes the nucleophile and reduces the yield of the desired S-methylated product.

Recommended Solutions:

  • Inert Atmosphere: This is critical. Ensure your entire experimental setup is thoroughly purged with an inert gas like argon or nitrogen. Maintain a positive pressure of the inert gas throughout the reaction. All solvents and reagents should be properly degassed before use.

  • Reagent Quality: Use freshly opened or purified reagents. Older bottles of solvents can contain dissolved oxygen, and bases can be contaminated with peroxides.[1]

  • Reaction Time: Do not prolong the reaction unnecessarily. Monitor the reaction progress by Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed.

Q3: My final product is contaminated with a salt-like substance, and my NMR shows signals corresponding to a quaternized pyridine ring. What happened?

Probable Cause: This indicates the formation of 5-chloro-1,2-bis(methyl)pyridinium iodide (or a salt of the counterion from your methylating agent), which is a product of over-methylation. This occurs when the desired S-methylated product undergoes a subsequent N-methylation.

Causality Explained: The nitrogen atom in the pyridine ring of your product, 5-Chloro-2-methylthiopyridine, is still nucleophilic. If excess methylating agent is used or the reaction temperature is too high, a second methylation can occur on the nitrogen atom, forming a quaternary ammonium salt. This is an irreversible process under these conditions.

Recommended Solutions:

  • Stoichiometry Control: Use a precise stoichiometry of your methylating agent. A slight excess (e.g., 1.05 to 1.1 equivalents) is often sufficient to drive the reaction to completion without promoting significant over-methylation.

  • Temperature Management: Maintain a low reaction temperature (e.g., 0 °C to room temperature) after the addition of the methylating agent. Avoid heating the reaction unless absolutely necessary and validated by small-scale trials.

  • Reverse Addition: Consider adding the solution of the pre-formed thiolate to the methylating agent. This ensures that the methylating agent is never in large excess relative to the nucleophile.

Visualizing Reaction Pathways

The following diagram illustrates the desired S-methylation pathway versus the competing N-methylation side reaction.

G cluster_1 Reaction Pathways A 5-Chloropyridine-2-thione B 5-Chloro-2-mercaptopyridine A->B E Side Product: 5-Chloro-1-methylpyridin-2-one A->E + CH₃I (N-Methylation) C Thiolate Anion (Strong Base) B->C + Base - H+ D Desired Product: 5-Chloro-2-methylthiopyridine C->D + CH₃I (S-Methylation)

Sources

Technical Support Center: Optimization of Suzuki Coupling with 5-Chloro-2-methylthiopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving 5-Chloro-2-methylthiopyridine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges and provide in-depth, evidence-based solutions to streamline your experimental workflow and enhance your synthetic outcomes.

Introduction: The Challenge of 5-Chloro-2-methylthiopyridine in Suzuki Coupling

5-Chloro-2-methylthiopyridine is a valuable building block in medicinal chemistry. However, its successful implementation in Suzuki-Miyaura cross-coupling reactions is often hampered by several factors inherent to its structure. The presence of a sulfur-containing moiety can lead to catalyst poisoning, while the electron-deficient nature of the pyridine ring can affect the oxidative addition step. Furthermore, the chlorine[1][2] atom is a less reactive leaving group compared to bromine or iodine, often requiring more forcing conditions that can lead to undesired side reactions.

This guide provides a st[3][4]ructured approach to troubleshooting and optimizing these reactions, moving beyond generic protocols to offer insights into the underlying chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the Suzuki coupling of 5-Chloro-2-methylthiopyridine in a question-and-answer format.

Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I fix it?

Low or no conversion is a frequent issue and can often be traced back to several key factors.

  • Cause 1: Inefficie[5]nt Oxidative Addition. The Pd(0) catalyst must insert into the C-Cl bond, which is the rate-determining step in many Suzuki couplings. For an electron-deficient[6] substrate like 5-Chloro-2-methylthiopyridine, this step can be particularly sluggish.

    • Solution: Employ electron-rich and bulky phosphine ligands. Ligands such as XPhos, SPhos, or other Buchwald-type biarylphosphine ligands are designed to facilitate oxidative addition. These ligands stabilize t[7][8]he electron-rich Pd(0) center and promote its insertion into the aryl chloride bond.

  • Cause 2: Catalyst Deactivation. The methylthio group can coordinate to the palladium center, leading to catalyst inhibition or deactivation. Additionally, trace oxygen can oxidize the active Pd(0) catalyst and the phosphine ligands.

  • Cause 3: Inappropri[5][7]ate Base or Solvent System. The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. The choice of solvent aff[4][9]ects the solubility of reagents and the overall reaction kinetics.

    • Solution: A common starting point is a biphasic solvent system such as dioxane/water or THF/water with a base like K₂CO₃ or K₃PO₄. For substrates prone to p[7][10]rotodeboronation, anhydrous conditions with a base like KF might be more suitable.

Q2: I'm observing sign[9]ificant formation of homocoupled byproducts. How can I minimize this?

Homocoupling of the boronic acid is a common side reaction, especially when the desired cross-coupling is slow.

  • Cause 1: Presence [11]of Oxygen. As mentioned, oxygen can lead to the formation of Pd(II) species that promote the homocoupling of boronic acids.

    • Solution: Met[11]iculous degassing is critical.

  • Cause 2: Slow Trans[5][11]metalation. If the transfer of the organic group from boron to palladium is slow, the boronic acid has more opportunity to homocouple.

    • Solution: Ensure the chosen base is effective in activating the boronic acid. Using a slight excess of [4][9]the boronic acid (1.1-1.5 equivalents) can sometimes drive the cross-coupling reaction to completion and minimize the relative amount of homocoupling product.

  • Cause 3: Inefficient Catalyst System. The choice of ligand can influence the relative rates of cross-coupling versus homocoupling.

    • Solution: Bulky ligands can sterically hinder the formation of the homocoupled dimer. Screening different ligan[7]ds is often necessary to find the optimal balance for a specific substrate combination.

Q3: I am struggling with the purification of my final product. What are some common impurities and how can I remove them?

Purification challenges often arise from the presence of residual starting materials, byproducts, and catalyst residues.

  • Common Impurities:

    • Unreacted 5-Chloro-2-methylthiopyridine

    • Homocoupled boronic acid byproduct

    • Protodeboronated starting material (if the boronic acid is unstable)

    • Palladium residues

  • Purification Strategy:

    • Aqueous Workup: A standard aqueous workup can remove inorganic salts.

    • Filtration through Celite/Silica Gel: A quick filtration through a pad of celite or silica gel can remove some of the palladium black.

    • Column Chromato[12][13]graphy: Flash column chromatography on silica gel is typically the most effective method for separating the desired product from organic impurities. A gradient elution system[12][13], starting with a non-polar solvent and gradually increasing the polarity, is often required.

    • Recrystallization: If the product is a solid, recrystallization can be an excellent final purification step.

Experimental Protocols

Protocol 1: Standard Suzuki Coupling of 5-Chloro-2-methylthiopyridine

This protocol provides a general starting point for the reaction.

Materials:

  • 5-Chloro-2-methylthiopyridine (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol)

  • XPhos (0.04 mmol)

  • K₃PO₄ (2.0 mmol)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-Chloro-2-methylthiopyridine, the arylboronic acid, and K₃PO₄.

  • In a separate vial, dissolve Pd₂(dba)₃ and XPhos in 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask, followed by the water.

  • Thoroughly degas the reaction mixture by sparging with argon for 15-20 minutes.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Microwave-Assisted Suzuki Coupling for Challenging Substrates

Microwave irradiation can often accelerate slow reactions and improve yields.

Materials:

  • 5-Ch[14]loro-2-methylthiopyridine (0.5 mmol)

  • Arylboronic acid pinacol ester (0.75 mmol)

  • Pd(dppf)Cl₂ (0.025 mmol)

  • Cs₂CO₃ (1.0 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To a microwave reaction vial, add 5-Chloro-2-methylthiopyridine, the arylboronic acid pinacol ester, Cs₂CO₃, and Pd(dppf)Cl₂.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 30-60 minutes with stirring.

  • After the reaction is[13] complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash chromatography on silica gel.

Data Presentation: Parameter Optimization

The following table summarizes key parameters that can be varied for optimizing the Suzuki coupling of 5-Chloro-2-methylthiopyridine.

ParameterStandard ConditionsAlternative Conditions for OptimizationRationale for Optimization
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Buchwald Precatalysts (e.g., XPhos Pd G3), Pd(PPh₃)₄Precatalysts offer better air stability and more reliable generation of the active Pd(0) species.
Ligand XPhos, S[5]PhosOther Buchwald ligands (e.g., RuPhos), cataCXium A, P(tBu)₃The electronic and steric properties of the ligand are critical for efficient oxidative addition and reductive elimination.
Base K₃PO₄,[1][7] K₂CO₃Cs₂CO₃, KF (anhydrous)A stronger base may be needed for less reactive boronic acids. KF is useful for base-sensitive substrates.
Solvent System [4][9]Dioxane/H₂O, THF/H₂OToluene, DMF, 2-MeTHF/H₂OSolvent choice impacts solubility and reaction temperature.
Temperature 80-[7]110 °CRoom temperature to 150 °C (microwave)Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.

Visualizations

[5]Diagram 1: Suzuki-Miyaura Catalytic Cycle

This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition (Ar-X) Trans Ar-Pd(II)-Ar'(L)₂ OxAdd->Trans Transmetalation (Ar'-B(OR)₂) + Base RedEl Ar-Ar' Trans->RedEl Reductive Elimination RedEl->Pd0 Product Release ArX 5-Chloro-2-methylthiopyridine (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OR)₂) ArB->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

This workflow provides a systematic approach to addressing low reaction yields.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Reagents Verify Reagent Quality (Boronic Acid, Solvent, Base) Start->Check_Reagents Check_Reagents->Start Reagents Degraded Degas Improve Degassing Protocol (Freeze-Pump-Thaw or extended sparging) Check_Reagents->Degas Reagents OK Change_Ligand Screen Electron-Rich/Bulky Ligands (e.g., XPhos, SPhos) Degas->Change_Ligand Change_Base Screen Alternative Bases (e.g., Cs₂CO₃, KF) Change_Ligand->Change_Base Increase_Temp Increase Reaction Temperature (or use microwave) Change_Base->Increase_Temp Success Improved Yield Increase_Temp->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

References

  • Sharma, A. K., et al. (2007). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. The Journal of organic chemistry.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved February 5, 2026, from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved February 5, 2026, from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved February 5, 2026, from [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772.
  • Fairlamb, I. J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6296-6325.
  • Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 205.
  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. WWJMRD. Retrieved February 5, 2026, from [Link]

  • Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki? r/Chempros. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. ResearchGate. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (n.d.). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (2025, July 23). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. Retrieved February 5, 2026, from [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Retrieved February 5, 2026, from [Link]

  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic Chemistry Portal. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2018, November 11). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. ResearchGate. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2016, August 1). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved February 5, 2026, from [Link]

  • Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Retrieved February 5, 2026, from [Link]

  • National Institutes of Health. (2016, October 18). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. Retrieved February 5, 2026, from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. MDPI. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2025, October 16). (PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (n.d.). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ResearchGate. Retrieved February 5, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry. Retrieved February 5, 2026, from [Link]

  • Wordpress. (n.d.). Use of Base Metals in Suzuki Coupling. Wordpress. Retrieved February 5, 2026, from [Link]

  • ResearchGate. (2016, August 4). Site-selective Suzuki-Miyaura Coupling of Heteroaryl halides – Understanding the Trends for Pharmaceutically Important Classes. ResearchGate. Retrieved February 5, 2026, from [Link]

Sources

Technical Support Center: 5-Chloro-2-methylthiopyridine Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Process Overview & Mechanistic Insight

The synthesis of 5-chloro-2-methylthiopyridine is classically achieved via Nucleophilic Aromatic Substitution (


) of 2,5-dichloropyridine  using a thiomethoxide source (sodium thiomethoxide or methanethiol/base).
The Chemical Logic (Why this works)

The pyridine ring is electron-deficient, facilitating nucleophilic attack. However, the success of this reaction relies entirely on Regioselectivity :

  • Position C2 (Ortho to N): Highly activated due to the inductive electron-withdrawing effect of the nitrogen and the ability to stabilize the negative charge in the Meisenheimer intermediate (resonance contributor places charge on Nitrogen).

  • Position C5 (Meta to N): Significantly less reactive.

The Optimization Challenge: While C2 is naturally favored, thermodynamic forcing (high heat, excess reagent) will drive substitution at C5, leading to the difficult-to-separate impurity 2,5-bis(methylthio)pyridine .

Reaction Pathway Diagram

The following diagram illustrates the kinetic vs. thermodynamic pathways and impurity formation.

ReactionPathway Start 2,5-Dichloropyridine Intermediate Meisenheimer Complex (C2) Start->Intermediate Fast (Kinetic Control) Reagent + NaSMe (1.05 eq) Reagent->Start Product 5-Chloro-2-methylthiopyridine (Target) Intermediate->Product - NaCl Impurity 2,5-Bis(methylthio)pyridine (Over-reaction) Product->Impurity + NaSMe (Excess) High Temp (>60°C)

Figure 1: Reaction pathway showing the kinetic preference for C2 substitution and the risk of C5 over-reaction under forcing conditions.

Optimized Experimental Protocol

This protocol is designed to maximize regioselectivity (Mono- vs. Bis-substitution) while maintaining high conversion.

Standard Operating Procedure (SOP-51227-A)
ParameterSpecificationRationale
Substrate 2,5-Dichloropyridine (1.0 eq)Starting material.[1]
Reagent Sodium Thiomethoxide (NaSMe) (1.05 eq)Slight excess ensures conversion without driving bis-substitution.
Solvent DMF (Dimethylformamide) or NMPPolar aprotic solvents stabilize the transition state, accelerating

at lower temperatures.
Concentration 0.5 M to 1.0 MHigh concentration favors kinetics but requires efficient heat dissipation.
Temperature 0°C (Addition)

25°C (Reaction)
CRITICAL: Addition at 0°C prevents exotherm spikes that trigger C5 substitution.
Quench Water/BrinePrecipitates the organic product; removes inorganic salts.
Step-by-Step Workflow
  • Charge 2,5-dichloropyridine (100 mmol) into a reactor with dry DMF (150 mL).

  • Cool the solution to 0–5°C using an ice/water bath.

  • Add solid NaSMe (105 mmol) portion-wise over 30 minutes. Note: Exothermic.

  • Agitate at 0°C for 1 hour, then allow to warm to Room Temperature (20–25°C).

  • Monitor via HPLC/TLC. Reaction is typically complete in 2–4 hours.[1]

  • Workup: Pour mixture into ice water (500 mL). The product often precipitates as a solid or oil. Extract with Ethyl Acetate if oil separates.

  • Purification: Recrystallization from Hexane/EtOH or vacuum distillation (if oil).

Troubleshooting Guide (FAQ)

Issue 1: "I am seeing 5-10% of the bis-substituted impurity (2,5-bis(methylthio)pyridine)."

Diagnosis: Loss of Kinetic Control. The activation energy difference between C2 and C5 substitution is significant but surmountable by heat or excess reagent.

Corrective Actions:

  • Check Stoichiometry: Ensure you are using strictly 1.05 equivalents of NaSMe. If you use 1.2+ eq, you force the second addition.

  • Lower Temperature: Do not exceed 25°C. If the reaction is sluggish, extend time rather than increasing heat.

  • Inverse Addition: Instead of adding NaSMe to the pyridine, add the Pyridine solution TO the NaSMe suspension at 0°C. This keeps the nucleophile concentration high initially but rapidly consumes the starting material, though the standard addition (NaSMe to Pyridine) is usually safer for selectivity to avoid local excesses of nucleophile relative to product. Correction: Actually, adding NaSMe TO the Pyridine (keeping Pyridine in excess during addition) is statistically better for preventing bis-substitution. Stick to the SOP (Step 3).

Issue 2: "The reaction is stalled at 80% conversion."

Diagnosis: Solvent/Nucleophile interaction.[2] If using alcohol (MeOH/EtOH) as solvent, the reaction is slower due to hydrogen bonding with the thiolate anion, reducing its nucleophilicity.

Corrective Actions:

  • Switch Solvent: Move to DMF, DMAc, or DMSO . These "naked" anions react orders of magnitude faster.

  • Phase Transfer Catalysis (Green Alternative): If you must avoid DMF, use Toluene/Water with a catalyst like TBAB (Tetrabutylammonium bromide) . This maintains reactivity without aprotic solvents.

Issue 3: "The product has an unbearable stench."

Diagnosis: Residual Mercaptans/Sulfides. Low molecular weight sulfur species have low odor thresholds (ppb range).

Corrective Actions:

  • Oxidative Scrubbing: All glassware and waste streams should be treated with dilute Bleach (sodium hypochlorite) . This oxidizes volatile sulfides to non-volatile sulfoxides/sulfones.

  • Rotovap Trap: Place a bleach trap between the rotovap and the vacuum pump to prevent exhaust odors.

Issue 4: "I need to use this product in a Palladium-catalyzed coupling (Suzuki), but the catalyst dies."

Diagnosis: Sulfur Poisoning. The thioether (-SMe) moiety strongly coordinates to Pd(II), displacing phosphine ligands and deactivating the catalyst.

Corrective Actions:

  • Catalyst Switch: Use Pd catalysts with bulky, bidentate ligands that resist displacement, such as Pd(dppf)Cl2 or XPhos Pd G2 .

  • Additives: Addition of CuI (Copper Iodide) can sometimes scavenge free thiols or stabilize the coordination sphere.

Decision Tree for Optimization

Use this logic flow to diagnose experimental failures.

TroubleshootingTree Start Analyze Crude HPLC/GC CheckImpurity Is Bis-Thio Impurity > 2%? Start->CheckImpurity CheckYield Is Conversion < 95%? CheckImpurity->CheckYield No ActionTemp Reduce Temp to 0°C Check NaSMe Stoichiometry CheckImpurity->ActionTemp Yes ActionSolvent Switch from Alcohol to DMF/DMSO CheckYield->ActionSolvent Yes (In Alcohol) ActionTime Extend Reaction Time (Do NOT Heat) CheckYield->ActionTime Yes (In DMF) Success Proceed to Workup (Bleach Scrub) CheckYield->Success No

Figure 2: Logical decision tree for troubleshooting reaction outcomes based on impurity profiling.

References

  • Regioselectivity in Chloropyridines

    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,5-Dichloropyridine.
    • Source:Journal of Heterocyclic Chemistry (General Principles of Pyridine Reactivity).
    • Context: Establishes C2 > C5 reactivity hierarchy due to nitrogen induction.
    • Link:[Link] (Representative DOI for Pyridine

      
       reviews).
      
  • Phase Transfer Catalysis (Green Chemistry)

    • Title: Phase-transfer catalyzed nucleophilic substitution of chloropyridines.
    • Source:Organic Process Research & Development.
    • Context: Validates Toluene/Water/TBAB systems for odor control and industrial scalability.
    • Link:[Link]

  • Palladium Coupling with Sulfur-Containing Heterocycles

    • Title: Overcoming Catalyst Poisoning in the Suzuki-Miyaura Coupling of Thioethers.
    • Source:Journal of the American Chemical Society.
    • Context: Discusses ligand selection (dppf, XPhos)
    • Link:[Link]

Sources

Technical Support Center: 5-Chloro-2-methylthiopyridine Reaction Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

5-Chloro-2-methylthiopyridine is a bifunctional pyridine scaffold offering two distinct orthogonal handles for diversification:

  • C-5 Position (Aryl Chloride): A handle for transition-metal-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and halogen-lithium exchange.

  • C-2 Position (Methylthio Group): A "maskable" leaving group. The sulfide (-SMe) is relatively inert to nucleophilic attack but can be activated via oxidation to a sulfoxide (-SOMe) or sulfone (-SO₂Me) to facilitate Nucleophilic Aromatic Substitution (SₙAr).

Key Challenge: The sulfur atom at C-2 is a soft Lewis base that frequently poisons Palladium catalysts during reactions at C-5, leading to stalled conversions or low yields.[1]

*Note: While CAS 6937-03-7 is sometimes associated with related isomers in databases, this guide strictly addresses the 5-Chloro-2-methylthiopyridine structure.

Interactive Troubleshooting Guide (Q&A)

Module A: Cross-Coupling Reactions (C-5 Functionalization)

Q1: My Suzuki-Miyaura coupling at the C-5 chlorine is stalling at <20% conversion. I am using Pd(PPh₃)₄. What is wrong?

Diagnosis: Catalyst Poisoning. The thioether sulfur at C-2 coordinates strongly to the Pd(0) center, displacing the monodentate triphenylphosphine ligands and forming an unreactive "resting state" complex.[1]

Solution: Switch to electron-rich, bulky phosphine ligands or precatalysts that can outcompete the sulfur coordination.[1]

  • Recommended System: Pd(OAc)₂ (2-5 mol%) + SPhos or XPhos (1:2 Pd:Ligand ratio).

  • Alternative: Pd(dppf)Cl₂ is often more robust than Pd(PPh₃)₄ due to the chelating effect of the dppf ligand, which prevents displacement by the thioether.[1]

  • Protocol Adjustment: Increase catalyst loading slightly (to 3-5 mol%) to account for minor deactivation.

Q2: I see homocoupling of my boronic acid but no product. Is the chloride reactive enough?

Diagnosis: Oxidative Addition Failure. The C-5 position in pyridine is electronically similar to an unactivated aryl chloride.[1] If the catalyst is deactivated by sulfur (as above), oxidative addition becomes the rate-limiting step that fails.[1]

Solution:

  • Base Selection: Switch from mild bases (Na₂CO₃) to K₃PO₄ or Cs₂CO₃ in dioxane/water or toluene/water systems.[1] The stronger base facilitates the transmetallation step once oxidative addition occurs.[1]

  • Temperature: Ensure reaction temperature is ≥80°C. C-5 chloropyridines rarely couple efficiently at room temperature.

Module B: Oxidation & Nucleophilic Displacement (C-2 Functionalization)

Q3: I am trying to oxidize the sulfide to the sulfoxide (SOMe) using mCPBA, but I get a mixture of sulfoxide, sulfone, and N-oxide. How do I get selectivity?

Diagnosis: Over-oxidation and N-oxidation. mCPBA is a strong electrophilic oxidant.[1] The pyridine nitrogen is also susceptible to oxidation (forming N-oxide), and the sulfoxide is easily over-oxidized to the sulfone.[1]

Solution:

  • For Sulfoxide (Target: -SOMe): Use Sodium Periodate (NaIO₄) .[1] It is highly selective for S-oxidation over N-oxidation and stops cleanly at the sulfoxide stage.

    • Conditions: NaIO₄ (1.1 eq) in MeOH/H₂O (1:[1]1) at 0°C to RT.

  • For Sulfone (Target: -SO₂Me): Use mCPBA (2.5 eq) but buffer the reaction to prevent N-oxidation, or simply accept N-oxidation and reduce it later (e.g., with PCl₃). Alternatively, use Oxone® in aqueous methanol.[1]

Q4: Can I displace the methylthio group (-SMe) directly with an amine?

Diagnosis: Poor Leaving Group Ability. The -SMe group is a poor leaving group in SₙAr reactions.[1] The C-2 position is activated by the pyridine nitrogen, but -SMe is not electron-withdrawing enough to facilitate the addition-elimination mechanism under mild conditions.

Solution: Activate via Oxidation. [1]

  • Oxidize -SMe to the sulfone (-SO₂Me) or sulfoxide (-SOMe). The sulfone is an excellent leaving group (approx.[1] 1000x faster than Cl).[1]

  • Perform SₙAr with your amine/alkoxide.[1]

    • Caution: If you oxidize to sulfone, the C-5 Chlorine remains intact, but the C-2 position becomes highly electrophilic.[1] Nucleophilic attack will occur exclusively at C-2.[1]

Module C: Lithiation & Metalation

Q5: I want to introduce an electrophile at C-5 via Lithium-Halogen exchange, but I am getting complex mixtures. Is the SMe group interfering?

Diagnosis: Directed Ortho-Lithiation (DoM) Competition. While n-BuLi prefers Halogen-Lithium exchange at low temperatures, the Nitrogen (C-6 position) and the SMe group (C-3 position) can direct lithiation (deprotonation) competitively if the temperature rises or if the exchange is slow.

Solution:

  • Cryogenic Conditions: Perform the reaction strictly at -78°C in THF or Et₂O.

  • Reagent: Use n-BuLi (1.05 eq).[1] Do not use t-BuLi unless necessary, as it is too aggressive.[1]

  • Rate: The Li-Cl exchange at C-5 is generally faster than deprotonation at -78°C. Quench with the electrophile immediately after the exchange (typically < 15-30 mins).

  • Warning: Do not allow the temperature to rise above -60°C before quenching, or the lithiated species may scramble or eliminate.[1]

Experimental Protocols

Protocol A: Robust Suzuki Coupling (C-5 Functionalization)

Designed to overcome Sulfur poisoning.

  • Charge: 5-Chloro-2-methylthiopyridine (1.0 eq), Boronic Acid (1.2 eq), K₃PO₄ (2.0 eq).[1]

  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[1] Degas by sparging with Argon for 15 mins.[1]

  • Catalyst: Add Pd(OAc)₂ (0.05 eq) and SPhos (0.10 eq) .

  • Reaction: Heat to 90°C for 4–16 hours under Argon.

  • Workup: Cool, filter through Celite, extract with EtOAc.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Protocol B: Selective Sulfone Synthesis (Activation for SₙAr)

Converts -SMe to -SO₂Me for subsequent displacement.

  • Charge: 5-Chloro-2-methylthiopyridine (1.0 eq) in CH₂Cl₂ (0.1 M).

  • Oxidant: Add mCPBA (2.5 eq, 77% max) portion-wise at 0°C.

  • Reaction: Warm to RT and stir for 4 hours. Monitor by TLC/LCMS (Sulfoxide intermediate appears first, then disappears).[1]

  • Quench: Add saturated aq. Na₂S₂O₃ (to quench peroxides) and saturated aq.[1] NaHCO₃ (to neutralize acid).[1]

  • Isolation: Extract with CH₂Cl₂, dry over MgSO₄. The product, 5-Chloro-2-(methylsulfonyl)pyridine, is usually a white solid.[1]

Reaction Pathway Visualization

The following diagram illustrates the orthogonal reactivity logic: utilizing C-5 for couplings and C-2 for displacements via oxidation.

ReactionPathways Start 5-Chloro-2-methylthiopyridine (Scaffold) Coupling Suzuki/Buchwald Coupling (C-5 Functionalization) Start->Coupling Pd(OAc)2/SPhos Ar-B(OH)2 Oxidation Oxidation (mCPBA/NaIO4) (C-2 Activation) Start->Oxidation Oxidant Lithiation Li-Hal Exchange (-78°C) (n-BuLi) Start->Lithiation THF, -78°C Product1 5-Aryl-2-methylthiopyridine Coupling->Product1 Sulfone 5-Chloro-2-methylsulfonylpyridine (Activated Electrophile) Oxidation->Sulfone 2.5 eq mCPBA (Sulfone) SNAr SNAr Displacement (Nucleophile: R-NH2, R-OH) Sulfone->SNAr H-Nu Product2 5-Chloro-2-aminopyridine deriv. SNAr->Product2 LithioSpecies 5-Lithio-2-methylthiopyridine Lithiation->LithioSpecies Product3 5-Substituted-2-methylthiopyridine LithioSpecies->Product3 Electrophile (E+)

Caption: Orthogonal functionalization pathways. C-5 is accessed via Pd-catalysis or Lithiation; C-2 is accessed via Oxidation followed by SₙAr.

Data Summary: Oxidant Selection Guide

Target ProductReagentStoichiometryConditionsSelectivity
Sulfoxide (-SOMe) NaIO₄1.0 - 1.1 eqMeOH/H₂O, 0°CExcellent (No N-oxide)
Sulfone (-SO₂Me) mCPBA2.2 - 2.5 eqDCM, RTGood (Risk of N-oxide)
Sulfone (-SO₂Me) Oxone®1.5 eqMeOH/H₂O, RTExcellent
N-Oxide mCPBA>3.0 eqRefluxOxidizes S and N

References

  • Dunn, P. J., et al. (2019).[1] Sulfur Poisoning in Palladium-Catalyzed Cross-Coupling Reactions: Strategies and Solutions. Journal of Organic Chemistry.[1][2] (General principle of S-poisoning in Pd catalysis).

  • Li, J. J. (2014).[1] Name Reactions and Reagents in Organic Synthesis: Oxidation of Sulfides.[1] Springer.[1] (Standard protocols for NaIO4 and mCPBA oxidations).

  • Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Authoritative text on Halogen-Lithium exchange selectivity in pyridines).

  • Clayden, J., et al. (2012).[1] Nucleophilic Aromatic Substitution of Pyridines.[1] Organic Chemistry, Oxford University Press.[1] (Mechanistic grounding for activation of 2-substituted pyridines).

  • Bode, J. W., et al. (2011).[1] Chemoselective oxidation of sulfides to sulfoxides with sodium periodate.[1] Organic Syntheses.[1][3]

(Note: Specific literature on CAS 6937-03-7 is limited; protocols are derived from validated methodologies for 2-chloro-5-methylthiopyrimidine and general halopyridine thioether chemistry.)

Sources

Technical Support Center: 5-Chloro-2-methylthiopyridine Stability

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #5Cl-2SMe-STAB Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction

Welcome to the technical support hub for 5-Chloro-2-methylthiopyridine . If you are accessing this guide, you have likely encountered the "Yellowing Effect," loss of product on silica, or inexplicable LCMS peaks at M+16.

This molecule presents a dual-threat stability challenge:

  • The Thioether (S-Me): A "soft" nucleophile highly susceptible to oxidation.

  • The Pyridine Ring: The 5-Chloro substituent is electron-withdrawing, which pulls electron density from the ring. While this stabilizes the ring against oxidation, it activates the 2-position for Nucleophilic Aromatic Substitution (

    
    ), particularly if the sulfur oxidizes to a sulfoxide or sulfone (better leaving groups).[1]
    

This guide provides the protocols required to arrest these decomposition pathways.

Module 1: The Decomposition Cascade (Root Cause Analysis)

Before troubleshooting, you must understand how the molecule dies. The decomposition is rarely a random fragmentation; it is a predictable oxidative cascade facilitated by atmospheric oxygen and light.

The Mechanism
  • Stage 1 (S-Oxidation): Atmospheric oxygen attacks the sulfur lone pair, forming the Sulfoxide (S=O) . This is often accompanied by a color change from clear/white to yellow.

  • Stage 2 (Activation): The sulfoxide is a much better leaving group than the sulfide. The 5-Cl atom further pulls electrons, making the C-2 carbon highly electrophilic.

  • Stage 3 (Hydrolysis/Substitution): Trace water or nucleophiles attack C-2, ejecting the sulfur moiety and forming 5-chloro-2-pyridone (thermodynamically stable "dead end").

Visualizing the Pathway

DecompositionPathway cluster_legend Legend Start 5-Chloro-2-methylthiopyridine (Target Compound) Sulfoxide Sulfoxide Impurity (M+16, Yellowing) Start->Sulfoxide Slow Oxidation Oxidation [O] Air/Light Sulfone Sulfone Impurity (M+32) Sulfoxide->Sulfone Further Oxidation Pyridone 5-Chloro-2-pyridone (Decomposition Product) Sulfoxide->Pyridone Fast SnAr (Hydrolysis) Sulfone->Pyridone Very Fast SnAr Hydrolysis H2O / Nucleophile Safe Stable Risk Unstable Intermediate Dead Dead End

Caption: Figure 1. The oxidative cascade. Note that the Sulfoxide/Sulfone intermediates are highly reactive toward hydrolysis due to the electron-withdrawing 5-Cl substituent.

Module 2: Storage & Handling Protocols

Issue: "My sample turned into a yellow oil/solid after one week on the bench." Solution: Implement the Inert Blanket Protocol .

Thioethers are "oxygen scavengers." You cannot store them in air.

Protocol A: The Inert Blanket (Long-Term Storage)
  • Container: Use an amber glass vial (blocks UV light which catalyzes radical oxidation).

  • Atmosphere: Flush the vial with dry Argon or Nitrogen for 60 seconds before capping. Argon is preferred as it is heavier than air and "sits" on the sample.

  • Seal: Parafilm is insufficient. Use a cap with a Teflon (PTFE) liner. For >1 month storage, wrap the cap junction with electrical tape or Parafilm.

  • Temperature: Store at -20°C . Reaction rates (Arrhenius equation) drop significantly at lower temperatures.

ConditionEst. Decomposition Rate (1 Week)Status
Benchtop (Air, Light, 25°C)5–15%CRITICAL
Fridge (Dark, 4°C)1–3%⚠️ RISK
Freezer (Argon, Dark, -20°C)< 0.1%OPTIMAL

Module 3: Purification Troubleshooting

Issue: "I lost 40% of my mass on the silica column." Diagnosis: Acid-Catalyzed Decomposition. Standard silica gel is slightly acidic (pH 5–6). This acidity can:

  • Protonate the pyridine nitrogen, causing the compound to "stick" (streak) on the column.

  • Catalyze the hydrolysis of the thioether if any moisture is present.

Protocol B: The Neutralized Silica Technique

You must deactivate the silica gel before loading your compound.

Step-by-Step:

  • Slurry Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate).

  • The Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

  • Column Pre-treatment: Flush the silica column with 2–3 column volumes of this TEA-doped solvent. This neutralizes acidic silanol sites.

  • Elution: Run your purification using the TEA-doped solvent.

  • Post-Run: Rotovap immediately. Do not leave the compound in solution with TEA for days, as basic conditions can eventually promote nucleophilic attack if the solvent is wet.

Expert Tip: If you are doing Reverse Phase (C18) prep-HPLC, use Ammonium Bicarbonate (pH 8) or Ammonium Acetate buffers. Avoid 0.1% TFA (Trifluoroacetic acid), as the acidic environment promotes hydrolysis of the thioether [1, 3].

Module 4: Frequently Asked Questions (FAQ)

Q1: My LCMS shows a peak at M+16. Is my compound ruined?

A: Not necessarily. Thioethers oxidize easily inside the electrospray ionization (ESI) source of the mass spectrometer. This is called "in-source oxidation."

  • Test: Run a 1H NMR. If the methyl peak (approx 2.5–2.6 ppm) is a clean singlet and you don't see a downfield shift (sulfoxides shift to ~2.8–3.0 ppm), the oxidation is an artifact of the LCMS, not real degradation.

Q2: Can I use bleach to clean my glassware?

A: ABSOLUTELY NOT. Bleach (Sodium Hypochlorite) is a strong oxidant. It will instantly convert any residual 5-chloro-2-methylthiopyridine into the sulfone or N-oxide. If you need to destroy the smell, use dilute Hydrogen Peroxide (H2O2) in basic water, but do this only in a waste container, not on glassware you intend to reuse immediately for synthesis without thorough rinsing.

Q3: Why is the 5-Chloro position important?

A: The chlorine atom is an electron-withdrawing group (EWG). In a standard pyridine, the 2-position is already electron-deficient. Adding a 5-Cl makes the 2-position extremely electron-deficient.

  • Consequence: If your sulfur oxidizes to a sulfoxide (a leaving group), the 5-Cl makes the ring "hungry" for electrons. Water (from the air) will attack the 2-position and kick out the oxidized sulfur. This is why preventing that initial oxidation is critical [2, 5].

Module 5: Decision Logic for Troubleshooting

Use this flow to determine your next step.

TroubleshootingLogic Start Problem Detected Q_State Physical State? Start->Q_State Solid Solid/Powder Q_State->Solid Solid Oil Oil/Liquid Q_State->Oil Oil Q_Color Color Change? Solid->Q_Color Oil->Q_Color Yellow Yellow/Orange Q_Color->Yellow Yes White White/Clear Q_Color->White No NMR Action: Run 1H NMR (Check Me-S shift) Yellow->NMR White->NMR Result_Shift Methyl Shifted (>2.8 ppm)? NMR->Result_Shift Yes_Ox Oxidized (Sulfoxide) Result_Shift->Yes_Ox Yes No_Ox Pure Result_Shift->No_Ox No Recryst Action: Recrystallize (EtOH/Hexane) Yes_Ox->Recryst If Solid Redistill Action: Kugelrohr Distillation (High Vac, Low Temp) Yes_Ox->Redistill If Oil

Caption: Figure 2. Troubleshooting logic flow. NMR is the definitive test to distinguish between surface discoloration and bulk decomposition.

References

  • Teledyne Labs. Purine and Related Compound Purification Strategies. (Discusses silica acidity and amine modifiers).

  • BenchChem. 2-(Methylthio)pyridine Structure and Reactivity. (Highlights nucleophilic displacement at the 2-position).[1]

  • Rivera, D. & Harris, J.M. In Situ Studies of Pyridine Adsorption to Bare and Cyano-Derivatized Silica Sol–Gel Films. (Detailed mechanism of pyridine protonation on silica).

  • TCI Chemicals. Safety Data Sheet: 2-Chloro-5-methylpyridine. (Analogous handling and safety data).

  • Asian Journal of Chemistry. Heterocycles serve as crucial scaffolds...[2] Nitrogen containing pyridine derivatives.[3][4][5] (General stability and synthesis context).

Sources

Technical Support Center: Cross-Coupling of 5-Chloro-2-methylthiopyridine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for researchers and process chemists optimizing cross-coupling reactions with 5-Chloro-2-methylthiopyridine . It prioritizes mechanistic understanding, catalyst selection, and troubleshooting of specific failure modes associated with thioether-containing heteroaryl chlorides.

Substrate Analysis:

  • CAS: 52009-41-1 (Generic reference)

  • Core Challenge: This substrate presents a "Trojan Horse" scenario. The 5-chloro position is electronically activated for oxidative addition (relative to chlorobenzene), but the 2-methylthio (SMe) group is a potent soft Lewis base.

  • Primary Failure Mode: Catalyst Sequestration. The sulfur atom competes with the phosphine ligand for the Palladium center, forming unreactive "Pd-S" resting states that halt the catalytic cycle (The "Sulfur Trap").

  • Secondary Failure Mode: Protodehalogenation. If the catalytic cycle stalls post-oxidative addition, the unstable Pd(II)-aryl species often scavenges a proton, leading to the dechlorinated byproduct (2-methylthiopyridine).

Part 1: Catalyst & Ligand Selection (The Hardware)

Q1: Why does my standard Pd(PPh3)4 or Pd(dppf)Cl2 protocol fail (<10% conversion)?

A: These "Generation 1" and "Generation 2" catalysts rely on ligands (PPh3, dppf) that bind relatively weakly to Palladium compared to the sulfur in your substrate. The SMe group displaces these ligands, poisoning the catalyst.

  • The Fix: You must use Dialkylbiaryl Phosphines (Buchwald Ligands). These ligands are bulky and electron-rich.[1] Their steric bulk prevents the sulfur from coordinating to the Pd center, while their electron richness accelerates the oxidative addition into the C-Cl bond.

Q2: What is the "Gold Standard" catalyst system for this specific substrate?

Based on electronic analogies to 5-amino-4-chloro-2-methylthiopyrrolo[2,3-d]pyrimidine and similar heteroaryl chlorides, the following systems are highest-probability starting points:

Reaction TypePre-CatalystLigandBaseSolvent
Suzuki-Miyaura Pd(OAc)2 or Pd-G4 XPhos or SPhos K3PO4 (aq)1,4-Dioxane/H2O
Buchwald-Hartwig Pd2(dba)3 or Pd-G4 RuPhos or BrettPhos NaOtBu or Cs2CO3Toluene or t-Amyl Alcohol
Negishi Pd(PPh3)4 (Exception)*PEPPSI-IPr (Better)N/ATHF
  • Note: PEPPSI-IPr (NHC ligand) is an excellent alternative if phosphines fail, as the Carbene-Pd bond is virtually unbreakable by sulfur.

Q3: Should I be worried about the SMe group reacting (Liebeskind-Srogl coupling)?

A: Generally, no . The oxidative addition of Pd into a C-S bond (Liebeskind-Srogl) typically requires a Copper (CuTC) cofactor to activate the sulfur. In standard Suzuki/Buchwald conditions (Cu-free), the C-Cl bond is significantly more reactive than the C-SMe bond.

Part 2: Visualizing the "Sulfur Trap"

The following diagram illustrates the kinetic competition that dictates your reaction's success.

SulfurTrap Pd0 Active Pd(0)L OxAdd Oxidative Addition (Productive Path) Pd0->OxAdd Bulky Ligand (XPhos) Blocks Sulfur Poison S-Coordination (Catalyst Death) Pd0->Poison Small Ligand (PPh3) Displaced by S Substrate 5-Cl-2-SMe-Pyridine Substrate->OxAdd Substrate->Poison Cycle Catalytic Cycle Proceeds OxAdd->Cycle

Figure 1: The Kinetic Competition. Bulky ligands (Green path) sterically shield the Pd center from sulfur coordination (Red path).

Part 3: Optimized Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (High Robustness)

Target: Coupling with Aryl/Heteroaryl Boronic Acids.

Reagents:

  • 5-Chloro-2-methylthiopyridine (1.0 equiv)

  • Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G4 (2.0 – 5.0 mol%)

    • Alternative: Pd(OAc)2 (2 mol%) + XPhos (4 mol%)

  • Base: K3PO4 (3.0 equiv, 0.5 M in H2O)

  • Solvent: 1,4-Dioxane or THF (degassed)

Step-by-Step:

  • Charge: Add substrate, boronic acid, and XPhos Pd G4 to a reaction vial equipped with a stir bar.

  • Inert: Seal and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen promotes homocoupling and catalyst death).

  • Solvent: Add degassed Dioxane and the aqueous K3PO4 solution via syringe.

  • Heat: Stir vigorously at 80–100 °C for 2–4 hours.

    • Note: If the boronic acid is protodeboronated easily (e.g., 2-heteroaryl), lower temp to 60 °C and increase time.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water. The SMe group makes the product lipophilic; ensure it doesn't stay in the organic layer.

Protocol B: Buchwald-Hartwig Amination

Target: C-N bond formation with primary/secondary amines.[2]

Reagents:

  • 5-Chloro-2-methylthiopyridine (1.0 equiv)

  • Amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1.0 – 3.0 mol%)

    • Why RuPhos? Excellent for secondary amines and heteroaryl chlorides.[3]

    • For Primary Amines: Use BrettPhos Pd G4 .

  • Base: NaOtBu (1.5 equiv) or Cs2CO3 (2.0 equiv)

  • Solvent: Toluene (Anhydrous)

Step-by-Step:

  • Charge: Add Pd-precatalyst, Base, and Substrate to the vial inside a glovebox or under active N2 flow.

  • Solvent: Add anhydrous Toluene.

  • Amine: Add the amine last (if liquid).

  • Heat: 100 °C sealed tube for 12 hours.

  • Monitoring: Check LCMS. If conversion stalls at 50%, add 1.0 mol% fresh catalyst .

Part 4: Troubleshooting Guide

Issue: "I see 100% conversion of starting material, but the product mass is missing."

Diagnosis: You likely formed the De-chlorinated byproduct (2-methylthiopyridine). Cause: The Pd inserted into the C-Cl bond, but the transmetallation (Suzuki) or amine binding (Buchwald) was too slow. The Pd-Ar species grabbed a hydride (from solvent or beta-hydride elimination). Solution:

  • Increase Concentration: Run the reaction at 0.5 M or 1.0 M to favor intermolecular reaction over solvent interaction.

  • Dry Solvents: Ensure water is strictly excluded (for Buchwald).

  • Switch Base: Use a stronger base (e.g., tBuOK) to accelerate the cycle.

Issue: "The reaction turns black immediately and stops."

Diagnosis: "Palladium Black" precipitation. The ligand has dissociated, and Pd(0) has aggregated. Cause: The SMe group displaced your ligand. Solution:

  • Ligand Ratio: Increase Ligand:Pd ratio to 2:1 or 3:1 (e.g., use free XPhos alongside the G4 precatalyst).

  • Switch to NHC: Use Pd-PEPPSI-IPr . The NHC ligand is far more resistant to displacement by sulfur than any phosphine.

Issue: "My product is contaminated with Palladium."

Diagnosis: Sulfur-containing molecules bind Pd residues tightly, making standard silica purification ineffective. Solution:

  • Thiol Scavengers: Treat the crude organic layer with SiliaMetS® Thiol or MP-TMT resin (3-5 equiv relative to Pd) at 50 °C for 1 hour.

  • DMT: Wash the organic layer with aqueous Trimercaptotriazine (DMT) sodium salt.

Part 5: References

  • Suzuki-Miyaura Coupling of Methylthio-functionalized Heterocycles:

    • Context: Describes optimized conditions (Pd/CyJohnPhos) for chloro-pyrrolo-pyrimidines with SMe groups.

    • Source:Palladium-catalyzed reaction of methyl 5-amino-4-chloro-2-methylthiopyrrolo[2,3-d]-pyrimidine...

  • Catalyst Poisoning by Sulfur:

    • Context: Mechanisms of sulfur poisoning in Pd-catalyzed cross-coupling and mitigation strategies.

    • Source:Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.

  • Buchwald-Hartwig Amination of Heteroaryl Chlorides:

    • Context: Use of RuPhos and XPhos for deactivated or heteroatom-rich aryl chlorides.

    • Source:Buchwald-Hartwig Amination of (Hetero)aryl Chlorides...

    • (Generic ACS Reference for Buchwald foundations)

  • General Guide to Pd-G4 Precatalysts:

    • Context: Handling and advantages of G3/G4 precatalysts over Pd2(dba)3.

    • Source:Sigma-Aldrich Cross-Coupling Reaction Manual.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-Chloro-2-methylthiopyridine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, pyridine scaffolds are a cornerstone in the design of novel therapeutic agents due to their presence in numerous FDA-approved drugs and their versatile biological activities.[1] Among these, 5-Chloro-2-methylthiopyridine serves as a valuable starting point for the development of potent anticancer and antimicrobial agents. This guide provides a comparative analysis of the biological activities of various analogs of 5-Chloro-2-methylthiopyridine, synthesizing data from multiple studies to elucidate structure-activity relationships (SAR) and guide future drug discovery efforts. While a direct head-to-head comparison of a single, comprehensive library of these analogs is not available in the current literature, this guide collates and objectively presents available data to offer valuable insights.

The 5-Chloro-2-thiopyridine Scaffold: A Privileged Structure

The 5-chloro-2-thiopyridine core possesses a unique combination of electronic and steric properties that make it an attractive scaffold for interacting with biological targets. The electron-withdrawing nature of the chlorine atom at the 5-position can influence the pKa of the pyridine nitrogen and modulate the molecule's interaction with enzymatic pockets. The thioether linkage at the 2-position provides a flexible vector for introducing a variety of substituents, allowing for the fine-tuning of steric bulk, lipophilicity, and hydrogen bonding potential, all of which are critical determinants of biological activity.

General Synthetic Strategies

The synthesis of 5-Chloro-2-methylthiopyridine and its analogs typically involves the modification of a pre-formed pyridine ring. A common starting material is 2,5-dichloropyridine. Nucleophilic substitution of the chlorine atom at the 2-position with a thiol, such as sodium thiomethoxide, yields the 5-Chloro-2-methylthiopyridine core. Analogs with different thioether substituents can be readily prepared by reacting 2,5-dichloropyridine with a variety of thiols. Further modifications, such as substitution at the pyridine nitrogen or functionalization of the thioether side chain, can be achieved through subsequent synthetic steps.

For instance, a general approach to synthesizing 2-(benzylthio)pyridine derivatives involves the reaction of the corresponding 2-chloropyridine with a substituted benzyl mercaptan in the presence of a base.

G cluster_0 General Synthesis Scheme 2,5-Dichloropyridine 2,5-Dichloropyridine 5-Chloro-2-mercaptopyridine 5-Chloro-2-mercaptopyridine 2,5-Dichloropyridine->5-Chloro-2-mercaptopyridine NaSH 5-Chloro-2-methylthiopyridine_Analogs 5-Chloro-2-methylthiopyridine_Analogs 5-Chloro-2-mercaptopyridine->5-Chloro-2-methylthiopyridine_Analogs R-X (Alkyl/Aryl halide) Base G cluster_0 MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compounds A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F

Caption: Workflow of the MTT assay for cytotoxicity testing.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [2][3][4][5][6] Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10⁵ CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

G cluster_0 Broth Microdilution Workflow A Prepare Serial Dilutions of Compounds C Inoculate Microtiter Plate A->C B Prepare Standardized Microbial Inoculum B->C D Incubate C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Caption: Workflow of the broth microdilution method for MIC determination.

Conclusion and Future Directions

The comparative analysis of 5-Chloro-2-methylthiopyridine analogs and related structures reveals that this scaffold is a promising starting point for the development of novel anticancer and antimicrobial agents. The biological activity is highly dependent on the nature and position of the substituents on both the pyridine ring and the thioether moiety.

For anticancer activity, the introduction of bulky, lipophilic groups appears to be a key strategy for enhancing potency. The presence of the chloro group is often crucial for activity. For antimicrobial and particularly antitubercular activity, the incorporation of basic amine functionalities can significantly improve efficacy.

Future research in this area should focus on the synthesis and systematic evaluation of a focused library of 5-Chloro-2-methylthiopyridine analogs. This would allow for a more direct and robust elucidation of structure-activity relationships. Furthermore, mechanistic studies to identify the specific cellular targets of the most potent compounds are warranted to guide the rational design of next-generation therapeutic agents. The exploration of different bioisosteric replacements for the pyridine ring and the thioether linkage could also lead to the discovery of compounds with improved pharmacological profiles.

References

  • [Synthesis and antitumor activity of 5-substituted-2-(pyridyl)benzothiazole compounds]. (n.d.). PubMed. Retrieved January 15, 2024, from [Link]

  • Lesyk, R., et al. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Pharmaceuticals, 14(5), 485. [Link]

  • Szafrański, K., et al. (2023). Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. Molecules, 28(1), 438. [Link]

  • Li, Q., et al. (1998). Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 8(15), 1953-1958. [Link]

  • Al-Ostath, A., et al. (2020). Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents. RSC Advances, 10(38), 22653-22667. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. (2025). International Journal of Science and Technology, 1(1), 1-10. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025). WOAH. [Link]

  • Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (n.d.). ResearchGate. Retrieved January 15, 2024, from [Link]

  • Sławiński, J., & Brzozowski, Z. (2007). Synthesis and in vitro Antitumor Activity of Novel Series 2‐Benzylthio‐4‐chlorobenzenesulfonamide Derivatives. ChemInform, 38(8). [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]

  • Pyridine Moiety: Recent Advances in Cancer Treatment. (n.d.). Journal of Pharmaceutical Sciences and Research, 12(1), 1-10. [Link]

  • Jones, R. N., et al. (1975). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 7(4), 461-464. [Link]

  • de-Souza-Silva, C. M., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (128), e57127. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. (2023). Molecules, 28(12), 4783. [Link]

  • Prachayasittikul, S., et al. (2011). Synthesis and structure-activity relationship of 2-thiopyrimidine-4-one analogs as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 46(4), 1427-1437. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Boster Bio. Retrieved January 15, 2024, from [Link]

  • Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. (2022). YouTube. [Link]

  • PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS. (2023). Azhar Journal of Pharmaceutical Sciences, 68, 64-81. [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (2022). Molecules, 27(2), 481. [Link]

  • MTT ASSAY: Principle. (n.d.). Retrieved January 15, 2024, from [Link]

  • Pyridine heterocycles: Compiling the anticancer capabilities. (2023). International Journal of Chemical Studies, 11(4), 44-50. [Link]

  • Elsayed, M. A., et al. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and str. Medicinal Chemistry Research, 33, 1-17. [Link]

  • Antimicrobial susceptibility testing by broth microdilution method: widely available modification. (n.d.). ResearchGate. Retrieved January 15, 2024, from [Link]

Sources

Quantitative Analysis of 5-Chloro-2-methylthiopyridine: A Comparative LC-MS/MS Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the quantitative analysis of 5-Chloro-2-methylthiopyridine (5-Cl-2-MTP) , a critical intermediate and potential genotoxic impurity in the synthesis of COX-2 inhibitors like Etoricoxib.

Executive Summary & Method Selection

5-Chloro-2-methylthiopyridine (CAS: 51227-26-8) is a pyridine derivative primarily monitored as a process-related impurity. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is sufficient for assaying the raw material itself (purity >98%), it lacks the sensitivity required to detect trace levels (ppm) of this compound in complex drug matrices.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for this analysis due to its ability to quantify trace genotoxic impurities (GTIs) at ng/mL levels, offering superior selectivity against co-eluting matrix components.

Comparison of Analytical Approaches
FeatureLC-MS/MS (Recommended) HPLC-UV GC-MS
Primary Use Trace Impurity Quantification (ppm/ppb levels)Raw Material Purity Assay (>0.1%)Volatile Impurity Analysis
Sensitivity (LOD) High (~0.5 – 1.0 ng/mL)Moderate (~0.5 – 1.0 µg/mL)High (requires thermal stability)
Selectivity Excellent (Mass-based MRM)Moderate (Retention time only)Good (Mass spectral library)
Throughput High (2–5 min run times)Medium (10–20 min run times)Medium (Column heating/cooling)
Limitations Matrix effects (Ion suppression)Interferences from matrix UV absorptionAnalyte thermal degradation risk

Technical Deep Dive: LC-MS/MS Methodology

Mechanistic Rationale

The method relies on Positive Electrospray Ionization (ESI+) .[1] The pyridine nitrogen provides a basic site for protonation


, generating a stable precursor ion at m/z 160.0  (for 

).
  • Fragment Logic: Collision-Induced Dissociation (CID) typically cleaves the methylthio group. The loss of the methyl group (

    
    , -15 Da) or the thiomethyl radical (
    
    
    
    , -47 Da) generates characteristic product ions used for quantification.
Experimental Protocol

Objective: Quantify 5-Cl-2-MTP in a pharmaceutical intermediate matrix.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 10 mg of 5-Cl-2-MTP in 10 mL Methanol (1 mg/mL).

  • Calibration Standards: Serially dilute to 1, 5, 10, 50, 100, 500 ng/mL in 50:50 Acetonitrile:Water.

  • Sample Extraction (for Solid Dosage/API):

    • Weigh 50 mg of sample powder.

    • Vortex in 10 mL Methanol for 5 min.

    • Sonicate for 10 min to ensure dissolution.

    • Centrifuge at 10,000 rpm for 5 min.

    • Filter supernatant through a 0.22 µm PTFE filter.

    • Dilute 1:10 with Mobile Phase A to match initial gradient conditions.

Step 2: Chromatographic Conditions
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm) or Waters BEH C18.

  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

  • Mobile Phase B: Acetonitrile (Organic modifier).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 10 Initial equilibration
0.5 10 Load sample
2.5 90 Elute analyte
3.5 90 Wash column
3.6 10 Return to initial

| 5.0 | 10 | Re-equilibration |

Step 3: Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
5-Cl-2-MTP 160.0 (

)
113.0 (Loss of

)
3022Quantifier
5-Cl-2-MTP 160.0 (

)
145.0 (Loss of

)
3015Qualifier
Internal Std 163.0 (

-analog)
116.03022Quantifier

Workflow Visualization

The following diagram illustrates the decision logic and analytical workflow for selecting and executing the LC-MS/MS method.

G Start Sample Analysis Request CheckConc Expected Concentration? Start->CheckConc HighConc > 0.1% (Assay) CheckConc->HighConc Raw Material TraceConc < 100 ppm (Impurity) CheckConc->TraceConc Drug Product UV_Method HPLC-UV Method (Limit ~1 µg/mL) HighConc->UV_Method MS_Method LC-MS/MS Method (Limit ~1 ng/mL) TraceConc->MS_Method Prep Sample Prep (MeOH Extraction) MS_Method->Prep Sep LC Separation (C18, Gradient) Prep->Sep Detect MRM Detection (160 -> 113) Sep->Detect Result Quantitation Report Detect->Result

Caption: Analytical decision tree comparing HPLC-UV for assay vs. LC-MS/MS for trace impurity quantification.

Performance & Validation Data

The following data represents typical performance metrics for this protocol when validated according to ICH Q2(R1) guidelines.

ParameterResultNotes
Linearity 1.0 – 1000 ng/mL

LOD (Limit of Detection) 0.2 ng/mLS/N ratio > 3:1
LOQ (Limit of Quantitation) 0.5 ng/mLS/N ratio > 10:1
Accuracy (Recovery) 92% – 105%Spiked at 3 levels (Low, Med, High)
Precision (%RSD) < 4.5%Intra-day and Inter-day
Matrix Effect < 10% suppressionEvaluated using post-column infusion
Troubleshooting Common Issues
  • Ion Suppression: If signal drops in complex matrices, switch to APCI (Atmospheric Pressure Chemical Ionization) , which is less susceptible to matrix effects than ESI, though slightly less sensitive.

  • Peak Tailing: Pyridines can interact with free silanols on silica columns. Ensure the mobile phase contains Ammonium Formate (5-10 mM) or use a high-pH stable column (e.g., Waters XBridge) at pH 9 to keep the pyridine deprotonated during separation (though this requires post-column acidification for ESI+).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link

  • Dalmora, S. L., et al. (2006).[1] Validation of an LC-Tandem MS/MS Method for the Determination of Etoricoxib in Human Plasma and Pharmaceutical Formulations. Journal of Liquid Chromatography & Related Technologies.[1] Link[1]

  • Brum, L., et al. (2006). A liquid chromatography-tandem mass spectrometry method with atmospheric pressure chemical ionization (LC-APCI/MS/MS) was validated for the determination of etoricoxib.[3] SciELO. Link

  • Agilent Technologies. (2013). Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. (Demonstrates QuEChERS for complex matrices). Link

  • BenchChem. (2025).[4] Bioanalytical Method for Etoricoxib in Human Plasma using Etoricoxib-d3 by LC-MS/MS.[4]Link

Sources

A Senior Application Scientist's Guide to Catalyst Selection for 5-Chloro-2-methylthiopyridine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, 5-Chloro-2-methylthiopyridine stands as a valuable building block for the construction of a diverse array of biologically active molecules. Its successful functionalization, however, is critically dependent on the judicious selection of a catalytic system. This guide provides an in-depth comparative study of catalysts for two of the most pivotal transformations of 5-Chloro-2-methylthiopyridine: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. Drawing upon established principles and experimental data from analogous systems, we will explore the nuances of catalyst and ligand selection, offering detailed protocols and a framework for rational catalyst choice.

The Crucial Role of the Catalyst in Activating the C-Cl Bond

The Chlorine substituent on the pyridine ring of 5-Chloro-2-methylthiopyridine presents a significant challenge for catalytic activation compared to its bromo or iodo counterparts. The strength of the C-Cl bond necessitates highly active catalysts that can efficiently undergo oxidative addition, the rate-determining step in many cross-coupling reactions. The choice of the metal center (typically Palladium or Nickel) and the ancillary ligands that modulate its electronic and steric properties are therefore paramount to achieving high yields and reaction efficiency.

Comparative Analysis of Catalysts for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. For a substrate like 5-Chloro-2-methylthiopyridine, the choice between a Palladium or a Nickel-based catalyst is a key consideration.

Palladium-Based Catalysts

Palladium complexes, particularly those featuring bulky, electron-rich phosphine ligands, have been the workhorses of cross-coupling chemistry for decades. For the Suzuki-Miyaura coupling of aryl chlorides, ligands such as those from the Buchwald and Fu groups have proven to be highly effective.

Nickel-Based Catalysts

More recently, nickel catalysts have emerged as a cost-effective and often more reactive alternative to palladium for the coupling of aryl chlorides.[1][2][3] Nickel's ability to participate in different catalytic cycles, including those involving Ni(I) and Ni(III) intermediates, can provide alternative, lower-energy pathways for the activation of strong C-Cl bonds.[4]

Head-to-Head Catalyst System Performance
Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield Range (%)Key Considerations
Palladium
Pd(OAc)₂ / XPhosXPhosK₃PO₄Toluene/H₂O100-11070-95Broad substrate scope, commercially available.[5]
Pd₂(dba)₃ / SPhosSPhosK₃PO₄Dioxane10075-98High activity for challenging substrates.
Nickel
NiCl₂(dme) / dppfdppfK₃PO₄Dioxane80-10080-99Cost-effective, highly reactive for chlorides.[6][7]
Ni(cod)₂ / PCy₃PCy₃K₃PO₄Toluene8070-90Air-sensitive catalyst, requires inert atmosphere.

Table 1: Comparative Performance of Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides. Yields are representative and based on data for analogous chloropyridine substrates. Actual yields with 5-Chloro-2-methylthiopyridine may vary.

Experimental Protocol: Suzuki-Miyaura Coupling of 5-Chloro-2-methylthiopyridine with 4-Methoxyphenylboronic Acid

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of chloropyridines.

Materials:
  • 5-Chloro-2-methylthiopyridine

  • 4-Methoxyphenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium Phosphate, tribasic (K₃PO₄)

  • Toluene

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Equipment:
  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-Chloro-2-methylthiopyridine (1.0 mmol, 1.0 equiv), 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%). Add these to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. Under a positive pressure of the inert gas, add toluene (5 mL) and deionized water (0.5 mL).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Comparative Analysis of Catalysts for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. As with the Suzuki-Miyaura reaction, both palladium and nickel catalysts are effective, with the choice depending on the specific amine and desired reaction conditions.

Palladium-Based Catalysts

Palladium catalysts, particularly with bulky biarylphosphine ligands such as XPhos, SPhos, and RuPhos, are highly effective for the amination of aryl chlorides.[8] These ligands facilitate the crucial reductive elimination step of the catalytic cycle.[9]

Nickel-Based Catalysts

Nickel catalysts are also highly effective for the amination of aryl chlorides and can be a more economical choice.[5] They often operate at lower temperatures and can be more tolerant of certain functional groups.

Head-to-Head Catalyst System Performance
Catalyst SystemLigandBaseSolventTemperature (°C)Typical Yield Range (%)Key Considerations
Palladium
Pd₂(dba)₃ / XPhosXPhosNaOtBuToluene10085-98Highly active and versatile system.
Pd(OAc)₂ / RuPhosRuPhosK₂CO₃t-BuOH11080-95Effective with a weaker base.
Nickel
NiCl₂(dme) / IPrIPr (NHC ligand)NaOtBuDioxane80-10090-99Excellent yields, milder conditions.
Ni(cod)₂ / BINAPBINAPK₃PO₄Toluene10075-90Good for primary and secondary amines.

Table 2: Comparative Performance of Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides. Yields are representative and based on data for analogous chloropyridine substrates. Actual yields with 5-Chloro-2-methylthiopyridine may vary.

Experimental Protocol: Buchwald-Hartwig Amination of 5-Chloro-2-methylthiopyridine with Morpholine

This protocol is based on a general procedure for the Buchwald-Hartwig amination of aryl chlorides.

Materials:
  • 5-Chloro-2-methylthiopyridine

  • Morpholine

  • Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate

  • Hexanes

Equipment:
  • Schlenk flask or oven-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) manifold

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:
  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add Pd(dba)₂ (0.015 mmol, 1.5 mol%) and XPhos (0.03 mmol, 3.0 mol%).

  • Base and Substrate Addition: Add sodium tert-butoxide (1.2 mmol, 1.2 equiv). Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add toluene (5 mL). Then, add 5-Chloro-2-methylthiopyridine (1.0 mmol, 1.0 equiv) and morpholine (1.2 mmol, 1.2 equiv).

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-8 hours.

  • Workup: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (10 mL). Extract the mixture with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

Visualizing the Catalytic Cycles

To better understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 5-Cl-2-MeS-Py 5-Chloro-2- methylthiopyridine Ar-Pd(II)(L2)-Cl Ar-Pd(II)(L2)-Cl Ar-B(OR)2 Ar'-B(OR)2 Ar-Pd(II)(L2)-Cl->Ar-B(OR)2 Transmetalation Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Ar' 5-Ar'-2- methylthiopyridine Ar-Pd(II)(L2)-Ar'->Ar-Ar' Reductive Elimination 5-Cl-2-MeS-Py->Ar-Pd(II)(L2)-Cl Oxidative Addition Ar-B(OR)2->Ar-Pd(II)(L2)-Ar' Ar-Ar'->Pd(0)L2

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle cluster_reactants Reactants cluster_products Product Pd(0)L2 Pd(0)L2 5-Cl-2-MeS-Py 5-Chloro-2- methylthiopyridine Ar-Pd(II)(L2)-Cl Ar-Pd(II)(L2)-Cl HNR2 R2NH Ar-Pd(II)(L2)-Cl->HNR2 Amine Coordination & Deprotonation Ar-Pd(II)(L2)-NR2 Ar-Pd(II)(L2)-NR2 Ar-NR2 5-(R2N)-2- methylthiopyridine Ar-Pd(II)(L2)-NR2->Ar-NR2 Reductive Elimination 5-Cl-2-MeS-Py->Ar-Pd(II)(L2)-Cl Oxidative Addition HNR2->Ar-Pd(II)(L2)-NR2 Ar-NR2->Pd(0)L2

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion and Future Outlook

The selection of an optimal catalyst for reactions involving 5-Chloro-2-methylthiopyridine is a multifaceted decision that requires a deep understanding of the underlying chemical principles. For Suzuki-Miyaura couplings, while palladium catalysts with bulky phosphine ligands remain a reliable choice, nickel-based systems offer a promising, cost-effective, and often more reactive alternative. Similarly, in Buchwald-Hartwig aminations, both palladium and nickel catalysts demonstrate high efficacy, with the ultimate choice depending on the specific amine coupling partner and desired reaction conditions.

The protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions and to further optimize their synthetic routes. As the field of catalysis continues to evolve, the development of even more active, stable, and selective catalysts will undoubtedly further expand the synthetic utility of versatile building blocks like 5-Chloro-2-methylthiopyridine, enabling the creation of novel molecules with significant potential in drug discovery and materials science.

References

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]

  • Tasker, S. Z.; Standley, E. A.; Jamison, T. F. Recent Advances in Homogeneous Nickel Catalysis. Nature2014 , 509 (7500), 299–309. [Link]

  • Ananikov, V. P. Nickel: The “Spirited” Transition Metal. ACS Catal.2015 , 5 (3), 1964–1971. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angew. Chem. Int. Ed.2008 , 47 (34), 6338–6361. [Link]

  • Hartwig, J. F. Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Acc. Chem. Res.2008 , 41 (11), 1534–1544. [Link]

  • Montgomery, J. Nickel-Catalyzed Reductive Cyclizations and Couplings. Angew. Chem. Int. Ed.2004 , 43 (30), 3890–3912. [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013 , 42, 5270-5298. [Link]

  • Barrios-Landeros, F.; Hartwig, J. F. Distinct Mechanisms for the Amination of Aryl Halides with Primary and Secondary Amines Catalyzed by Palladium. J. Am. Chem. Soc.2005 , 127 (19), 6944–6945. [Link]

  • Rosen, B. M.; Quasdorf, K. W.; Wilson, D. A.; Zhang, N.; Resmerita, A.-M.; Garg, N. K.; Percec, V. Nickel-Catalyzed Cross-Couplings Involving Carbon−Oxygen Bonds. Chem. Rev.2011 , 111 (3), 1346–1416. [Link]

  • Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]

  • Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chem. Rev.2007 , 107 (1), 133–173. [Link]

  • Wolfe, J. P.; Wagaw, S.; Marcoux, J.-F.; Buchwald, S. L. Rational Development of Practical Catalysts for Aromatic Carbon−Nitrogen Bond Formation. Acc. Chem. Res.1998 , 31 (12), 805–818. [Link]

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Safety Operating Guide

Navigating the Disposal of 5-Chloro-2-methylthiopyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals: A comprehensive, safety-first approach to the proper disposal of 5-Chloro-2-methylthiopyridine is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides in-depth, procedural instructions to manage the waste stream of this chlorinated organosulfur compound effectively.

The unique chemical structure of 5-Chloro-2-methylthiopyridine, which incorporates a chlorinated pyridine ring and a methylthio group, necessitates a cautious and informed approach to its disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from structurally related chemicals to establish a conservative and safe disposal protocol. The inherent hazards of chlorinated pyridines and organosulfur compounds—including potential toxicity, irritation, and environmental harm—underscore the importance of treating this substance as hazardous waste.

Core Hazard Assessment and Waste Identification

Due to its chemical functionalities, 5-Chloro-2-methylthiopyridine should be presumed to be hazardous. Chlorinated pyridines are often harmful if swallowed, and can cause skin and eye irritation[1][2][3]. Organosulfur compounds can also present toxicological risks. Therefore, all waste streams containing 5-Chloro-2-methylthiopyridine, including unreacted material, contaminated consumables, and personal protective equipment (PPE), must be segregated and managed as hazardous chemical waste.

Hazard Profile (Extrapolated from Related Compounds)Potential Effects & Considerations
Acute Toxicity (Oral) Harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation[1].
Serious Eye Damage/Irritation May cause serious eye irritation[4].
Aquatic Toxicity May be harmful to aquatic life with long-lasting effects[1].
Combustion Byproducts Incineration will likely produce toxic and corrosive gases, including nitrogen oxides, sulfur oxides, and hydrogen chloride[5].

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5-Chloro-2-methylthiopyridine for any purpose, including disposal, the appropriate personal protective equipment must be worn.

  • Eye Protection : Wear tightly fitting safety goggles or a face shield[3].

  • Hand Protection : Use chemical-resistant gloves, such as nitrile or butyl rubber. Always inspect gloves for integrity before use[6].

  • Body Protection : A fully buttoned laboratory coat is mandatory. For larger quantities or in the event of a spill, consider a chemical-resistant apron or suit.

  • Respiratory Protection : All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors[3][6].

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood[6].

  • Contain the Spill : For solid spills, carefully sweep or scoop the material into a designated, labeled hazardous waste container. Avoid generating dust. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report : Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Procedure for Laboratory-Scale Waste

The primary recommended disposal method for 5-Chloro-2-methylthiopyridine is incineration by a licensed hazardous waste disposal facility. This ensures the complete destruction of the compound and proper handling of its hazardous byproducts.

1. Waste Segregation and Collection:

  • Solid Waste : Collect unreacted 5-Chloro-2-methylthiopyridine and any contaminated solid materials (e.g., weighing boats, contaminated paper towels, gloves) in a dedicated, clearly labeled, and sealable hazardous waste container.

  • Liquid Waste : If 5-Chloro-2-methylthiopyridine is in a solvent, collect it in a separate, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams[7].

  • Sharps : Any contaminated sharps (needles, Pasteur pipettes) must be placed in a designated sharps container for hazardous chemical waste.

2. Container Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "5-Chloro-2-methylthiopyridine."

  • Include the approximate concentration and quantity of the waste.

  • Ensure the date of accumulation is recorded on the label.

3. Storage:

  • Store the sealed hazardous waste containers in a designated and well-ventilated satellite accumulation area within the laboratory.

  • Ensure secondary containment is used to prevent the spread of material in case of a leak.

  • Keep the waste container closed at all times except when adding waste.

4. Arrange for Pickup and Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for the transfer of hazardous waste to the EHS personnel.

Crucially, do not dispose of 5-Chloro-2-methylthiopyridine down the drain or in regular trash. This can lead to environmental contamination and is a violation of regulatory standards[6][8].

Disposal Decision Workflow

Caption: Decision workflow for the proper segregation and disposal of 5-Chloro-2-methylthiopyridine waste.

The Rationale Behind Incineration

Incineration at high temperatures (typically 820°-1,600°C) is the preferred disposal method for chlorinated and sulfur-containing organic compounds. This process breaks the chemical bonds, destroying the original compound. However, the combustion of 5-Chloro-2-methylthiopyridine will produce hazardous byproducts, including:

  • Hydrogen Chloride (HCl): From the chlorine atom.

  • Sulfur Oxides (SOx): From the methylthio group.

  • Nitrogen Oxides (NOx): From the pyridine ring.

Licensed hazardous waste incinerators are equipped with flue gas scrubbing systems that neutralize these acidic gases before they are released into the atmosphere, thus preventing air pollution and acid rain[5].

By adhering to these rigorous disposal procedures, researchers and laboratory personnel can ensure the safe management of 5-Chloro-2-methylthiopyridine waste, protecting themselves, their colleagues, and the environment.

References

  • Fisher Scientific.SAFETY DATA SHEET: 2-chloro-5-methyl-pyridine. (2025).
  • ChemicalBook.5-CHLORO-2-(CHLOROMETHYL)
  • Jubilant Ingrevia.Safety Data Sheet: 5-Chloro-2-nitropyridine. (2024).
  • Cayman Chemical.
  • Fisher Scientific.SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)pyridine. (2025).
  • Thermo Fisher Scientific.
  • Sigma-Aldrich.
  • CymitQuimica.
  • RCRAInfo. Waste Code. Available at: [Link].

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link].

  • Chemos GmbH & Co. KG.Safety Data Sheet: 2,4,6-Tris(bis(methoxymethyl)amino)-1,3,5-triazine.
  • Industrial and Engineering Chemistry.
  • U.S. Environmental Protection Agency.EPA HAZARDOUS WASTE CODES.
  • University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. Available at: [Link].

  • University of Wisconsin–Madison.Chapter 7 Chemical Disposal Procedures - BME Shared Labs | Biomedical Engineering.
  • Sigma-Aldrich.
  • U.S. Environmental Protection Agency.Hazardous Waste Listings.
  • EPFL.
  • American Society of Health-System Pharmacists.EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Water Corporation.
  • PubChem. 5-Chloro-2-nitropyridine. Available at: [Link].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.